molecular formula C9H11N3O8 B1343772 3,5-Dinitro-L-tyrosine monohydrate CAS No. 71876-88-5

3,5-Dinitro-L-tyrosine monohydrate

Cat. No.: B1343772
CAS No.: 71876-88-5
M. Wt: 289.2 g/mol
InChI Key: IZLZTNHJGCMKEP-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dinitro-L-tyrosine monohydrate is a useful research compound. Its molecular formula is C9H11N3O8 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Dinitro-L-tyrosine monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Dinitro-L-tyrosine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitro-L-tyrosine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

71876-88-5

Molecular Formula

C9H11N3O8

Molecular Weight

289.2 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H9N3O7.H2O/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);1H2/t5-;/m0./s1

InChI Key

IZLZTNHJGCMKEP-JEDNCBNOSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N.O

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N.O

Pictograms

Irritant

sequence

X

Origin of Product

United States

Foundational & Exploratory

3,5-Dinitro-L-tyrosine monohydrate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 3,5-Dinitro-L-tyrosine Monohydrate

Abstract

3,5-Dinitro-L-tyrosine (3,5-DNLT) monohydrate is a synthetic, non-proteinogenic amino acid derivative that has garnered significant interest within the scientific community.[1] Unlike its parent molecule, L-tyrosine, the addition of two nitro groups to the aromatic ring dramatically alters its chemical reactivity and biological activity.[2][3] This modification transforms the molecule from a simple protein building block into a highly specific modulator of distinct physiological pathways. This guide provides an in-depth exploration of the primary mechanisms of action of 3,5-DNLT, moving beyond a mere description of effects to an analysis of the underlying causality. We will dissect its role as a potent enzyme inhibitor in thyroid hormone regulation, its activity as a neuromodulatory agent, and its utility as a critical tool in the investigation of nitroxidative stress. The experimental protocols and data presented herein are synthesized from authoritative sources to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of this multifaceted compound.

Core Mechanism I: Potent Inhibition of Thyroid Iodotyrosine Deiodinase

The most well-defined mechanism of action for 3,5-DNLT is its role as a potent inhibitor of thyroid iodotyrosine deiodinase.[1][4] This function has profound implications for iodide metabolism and the homeostasis of thyroid hormones.

Scientific Background: The Thyroid Iodide Cycle

The thyroid gland synthesizes the hormones thyroxine (T4) and triiodothyronine (T3) by incorporating iodine into tyrosine residues within the thyroglobulin protein. This process is not perfectly efficient, leading to the formation of iodinated byproducts, monoiodotyrosine (MIT) and diiodotyrosine (DIT). The enzyme iodotyrosine deiodinase is a crucial "salvage" enzyme that removes iodide from MIT and DIT, allowing this essential halogen to be recycled back into the thyroidal iodide pool for new hormone synthesis.

Mechanism of 3,5-DNLT Action

3,5-DNLT acts as a direct and potent inhibitor of iodotyrosine deiodinase.[4] The electron-withdrawing nature of the two nitro groups on the tyrosine ring likely alters the molecule's conformation and electronic properties, allowing it to bind to the enzyme's active site with high affinity, thereby preventing the binding of the natural substrates, MIT and DIT. By blocking this critical recycling pathway, 3,5-DNLT enhances the overall metabolism and clearance of iodide from the thyroid gland.

Visualization: Thyroid Iodide Pathway Disruption

The following diagram illustrates the normal iodide salvage pathway and the point of inhibition by 3,5-Dinitro-L-tyrosine.

Thyroid_Pathway cluster_thyroid_cell Thyroid Follicular Cell Thyroglobulin Thyroglobulin MIT_DIT MIT & DIT (Iodinated Byproducts) Thyroglobulin->MIT_DIT Proteolysis T3_T4 T3 & T4 Hormones Thyroglobulin->T3_T4 Release Iodide_Pool Intracellular Iodide Pool Iodide_Pool->Thyroglobulin Iodination Deiodinase Iodotyrosine Deiodinase MIT_DIT->Deiodinase Substrate Deiodinase->Iodide_Pool Iodide Recycling DNLT 3,5-Dinitro-L-tyrosine DNLT->Deiodinase Inhibits

Caption: Inhibition of iodotyrosine deiodinase by 3,5-DNLT disrupts iodide recycling.

Experimental Protocol: In Vitro Iodotyrosine Deiodinase Inhibition Assay

This protocol provides a framework for quantifying the inhibitory effect of 3,5-DNLT on deiodinase activity.

  • Enzyme Preparation:

    • Homogenize thyroid tissue from a suitable animal model (e.g., bovine, porcine) in ice-cold Tris-HCl buffer (pH 7.4) containing sucrose.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in deiodinase.

    • Resuspend the microsomal pellet in buffer and determine the protein concentration using a standard BCA assay.

  • Reaction Setup:

    • Prepare reaction tubes containing a final concentration of 50 mM Tris-HCl buffer, 2 mM DTT (as a cofactor), and the desired concentration of 3,5-DNLT (from 0 µM to 1 mM, dissolved in a suitable vehicle like DMSO).

    • Include a "No Inhibitor" control (vehicle only) and a "No Enzyme" background control.

  • Initiation and Incubation:

    • Add the radiolabeled substrate, [¹²⁵I]-Diiodotyrosine, to each tube to initiate the reaction.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Termination and Analysis:

    • Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge to pellet the protein and unreacted substrate.

    • The amount of released [¹²⁵I]-iodide in the supernatant is quantified using a gamma counter.

  • Data Interpretation:

    • Calculate the percentage of inhibition for each concentration of 3,5-DNLT relative to the "No Inhibitor" control.

    • Plot the percentage of inhibition against the log concentration of 3,5-DNLT to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Core Mechanism II: Neuromodulation via AMPA Receptor Antagonism

Research into structural analogs of 3,5-DNLT has revealed a distinct mechanism of action within the central nervous system: the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors.

Scientific Background: AMPA Receptors in Synaptic Transmission

AMPA receptors are ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the brain. Their function is fundamental to synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor activity is implicated in numerous neurological disorders.

Mechanism of 3,5-DNLT Analog Action

A study on the enantiomers of a closely related structural isomer, 3,5-dinitro-o -tyrosine, demonstrated its ability to bind to and antagonize AMPA receptors.[5] The S-isomer was found to be significantly more potent than the R-isomer, indicating a stereospecific interaction with the receptor's binding pocket.[5] The phenolic group of the dinitro-tyrosine analog was designed to act as a bioisostere of the γ-carboxyl group of glutamate, the natural ligand.[5] This suggests that the analog competes with glutamate for binding, thereby preventing receptor activation and subsequent ion channel opening.

Quantitative Data: Stereospecific Inhibition of [³H]AMPA Binding

The following table summarizes the inhibitory potency of the R- and S-isomers of 3,5-dinitro-o-tyrosine on AMPA receptor binding.[5]

Compound IsomerIC₅₀ (µM) for [³H]AMPA Binding Inhibition
R -3,5-dinitro-o-tyrosine84 ± 26
S -3,5-dinitro-o-tyrosine13 ± 7

Data sourced from a study on the o-tyrosine isomer, indicating a 6.5-fold higher potency for the S-isomer.[5]

Visualization: AMPA Receptor Antagonism at the Synapse

AMPA_Antagonism cluster_synapse Excitatory Synapse Presynaptic Presynaptic Terminal Glutamate Glutamate Postsynaptic Postsynaptic Density AMPA_Receptor AMPA Receptor (Ion Channel Closed) Glutamate->AMPA_Receptor Binding Prevented DNLT_analog 3,5-Dinitro-o-tyrosine (Antagonist) DNLT_analog->AMPA_Receptor Binds & Blocks

Caption: The 3,5-dinitro-o-tyrosine analog acts as an AMPA receptor antagonist.

Application in Research: A Standard for Nitroxidative Stress Analysis

Beyond its direct biological activities, 3,5-DNLT serves as an invaluable tool in the study of protein nitration, a key post-translational modification associated with nitroxidative stress.[2][3]

Scientific Background: 3-Nitrotyrosine as a Biomarker

Under conditions of oxidative and nitrosative stress, reactive nitrogen species (RNS) such as peroxynitrite (ONOO⁻) can react with protein tyrosine residues to form 3-nitrotyrosine.[6][7] The presence of 3-nitrotyrosine in tissues is a well-established biomarker of RNS-mediated damage and is implicated in a wide range of pathologies.[6][8] Accurately quantifying this biomarker is analytically challenging due to its low abundance and the complexity of biological matrices.

Role of 3,5-DNLT as an Analytical Standard

3,5-DNLT is not a typical endogenous product of nitroxidative stress. Instead, its stable, highly pure, and commercially available nature makes it an ideal reference compound for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][9]

Causality in Experimental Design: In LC-MS/MS, an ideal internal standard should be chemically similar to the analyte but have a different mass. While isotopically labeled 3-nitrotyrosine is the gold standard, 3,5-DNLT can serve as an excellent external standard or a surrogate internal standard in some applications. Its distinct mass and similar chromatographic behavior allow for precise calibration and quality control, ensuring that the measurements of endogenous 3-nitrotyrosine are accurate and reproducible.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Bio_Sample Biological Sample (e.g., Plasma) Spike Spike with Standard (e.g., 3,5-DNLT) Bio_Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Quant Quantification of Endogenous 3-Nitrotyrosine MS->Quant Calib Calibration Curve using 3,5-DNLT MS->Calib Calib->Quant Normalization

Caption: Workflow for quantifying nitrated tyrosines using 3,5-DNLT as a standard.

Experimental Protocol: Quantification of Nitrated Tyrosines via LC-MS/MS

This protocol outlines the use of 3,5-DNLT as a standard for the analysis of 3-nitrotyrosine in plasma.

  • Standard Preparation:

    • Prepare a stock solution of 3,5-Dinitro-L-tyrosine monohydrate in a suitable solvent (e.g., methanol/water).

    • Perform serial dilutions to create a set of calibration standards ranging from low to high physiological relevance (e.g., 1 nM to 1 µM).

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[10]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[10]

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the prepared standards and samples onto a C18 reverse-phase HPLC column.[10] Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate 3-nitrotyrosine from other components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Selected Reaction Monitoring (SRM) to detect the specific parent-to-daughter ion transitions for both 3-nitrotyrosine and the 3,5-DNLT standard.

  • Data Quantification:

    • Generate a calibration curve by plotting the peak area of the 3,5-DNLT standards against their known concentrations.

    • Determine the concentration of 3-nitrotyrosine in the biological samples by comparing its peak area to the calibration curve, correcting for any sample preparation recovery losses if an internal standard was also used.

Summary and Future Directions

3,5-Dinitro-L-tyrosine monohydrate is a compound with a remarkably specific and multifaceted mechanism of action. Its identity is defined by three primary roles:

  • A Specific Enzyme Inhibitor: It potently blocks thyroid iodotyrosine deiodinase, making it a valuable probe for studying thyroid physiology.[1][4]

  • A Potential Neuromodulator: Its structural analogs display stereospecific antagonism of AMPA receptors, suggesting a potential for developing novel therapeutics for neurological conditions.[5]

  • An Essential Analytical Tool: It serves as a robust standard for the accurate quantification of nitroxidative stress biomarkers, underpinning research in a multitude of disease areas.[3][9]

Future research should aim to further elucidate the structural basis for its inhibition of deiodinase and its antagonism of AMPA receptors. Additionally, exploring the reported antibacterial properties could open new avenues for its application.[1][4] For drug development professionals, its unique structure offers a scaffold for the synthesis of targeted therapies, particularly in endocrinology and neurology.[3]

References

  • CAS No : 17360-11-1| Chemical Name : 3,5-Dinitro-L-tyrosine . Pharmaffiliates. Available from: [Link]

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Nitration of L-tyrosine to 3-nitro-L-tyrosine . ResearchGate. Available from: [Link]

  • 3,5-dinitro-L-tyrosine | C9H9N3O7 | CID 439948 . PubChem - NIH. Available from: [Link]

  • Design and Synthesis of Enantiomers of 3,5-Dinitro-o-tyrosine: α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) Receptor Antagonists . Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress . National Center for Biotechnology Information (PMC). Available from: [Link]

  • Tyrosine . Wikipedia. Available from: [Link]

Sources

3,5-Dinitro-L-tyrosine Monohydrate: Advanced Applications in Oxidative Stress Profiling & Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 3-Nitrotyrosine (3-NT) is the canonical biomarker for peroxynitrite-mediated damage, 3,5-Dinitro-L-tyrosine (3,5-DNT) represents a distinct, critical frontier in oxidative stress research. It serves two primary roles: as a biological marker of severe, uncompensated nitroxidative stress (where high fluxes of reactive nitrogen species drive secondary nitration) and as an essential analytical standard for validating high-performance liquid chromatography (HPLC) and mass spectrometry (MS) assays.

This technical guide delineates the physicochemical properties, formation mechanisms, and experimental protocols for utilizing 3,5-Dinitro-L-tyrosine monohydrate. It is designed for researchers requiring precise quantification of protein nitration and those utilizing nitro-tyrosine analogs as metabolic inhibitors.

Part 1: Mechanistic Role in Oxidative Stress

The "Severe Stress" Threshold

In biological systems, tyrosine nitration is a stepwise process driven by Peroxynitrite (ONOO⁻) and Myeloperoxidase (MPO) pathways.[1]

  • Phase 1 (Mild/Acute Stress): Tyrosine is nitrated at the ortho position to form 3-Nitrotyrosine .[2] This is the most common modification observed in inflammation.

  • Phase 2 (Severe/Chronic Stress): Under conditions of sustained, high-flux RNS (Reactive Nitrogen Species), 3-Nitrotyrosine undergoes a second nitration event at the remaining ortho position, yielding 3,5-Dinitrotyrosine .

Causality Insight: The presence of 3,5-DNT in a biological sample is not merely "more nitration"; it indicates a failure of antioxidant defenses (glutathione, superoxide dismutase) to scavenge the initial nitrating agents, allowing secondary attacks on already modified proteins.

Pharmacological Inhibition & Metabolic Dead-Ends

3,5-DNT is structurally distinct enough from L-Tyrosine that it acts as a metabolic inhibitor rather than a substrate:

  • Tyrosine Aminotransferase: 3,5-DNT exhibits zero activity as a substrate, effectively blocking downstream catabolism if it competes for the active site.

  • Iodotyrosine Deiodinase: It acts as a potent inhibitor, preventing the recycling of iodide in thyroid metabolism. This property is utilized in endocrine research to isolate specific deiodination pathways.

Part 2: Visualization of Nitration Pathways

The following diagram illustrates the stepwise progression from physiological tyrosine signaling to pathological dinitration.

NitrationPathway Tyr L-Tyrosine (Physiological) TyrRad Tyrosyl Radical (Transient) Tyr->TyrRad Oxidation (-e⁻) (MPO/H2O2) NitroTyr 3-Nitrotyrosine (Biomarker: Acute Stress) TyrRad->NitroTyr + •NO2 DiNitroTyr 3,5-Dinitrotyrosine (Biomarker: Severe Stress) NitroTyr->DiNitroTyr + •NO2 (Secondary Attack) RNS RNS Flux (ONOO-, NO2•) RNS->TyrRad HighRNS Excess RNS (Sustained Flux) HighRNS->DiNitroTyr

Caption: Stepwise progression of tyrosine nitration. 3,5-DNT formation requires a sustained "second hit" of reactive nitrogen species.

Part 3: Analytical Protocols (HPLC-ECD/UV)

The most critical application of 3,5-Dinitro-L-tyrosine monohydrate is as an internal standard to validate the specificity of 3-Nitrotyrosine measurements. Many colorimetric assays (ELISA) suffer from cross-reactivity; HPLC with Electrochemical Detection (ECD) or UV is the gold standard.

Protocol: Differential Separation of Mono- and Di-Nitrotyrosine

Objective: To separate and quantify L-Tyrosine (Tyr), 3-Nitrotyrosine (3-NT), and 3,5-Dinitrotyrosine (3,5-DNT) in protein hydrolysates.

1. Reagents & Standards Preparation
  • Stock Solution (3,5-DNT): Dissolve 3,5-Dinitro-L-tyrosine monohydrate in 0.1 M HCl or 50% DMSO (solubility is poor in neutral water). Dilute to 1 mM.

  • Mobile Phase: 50 mM Sodium Acetate / 50 mM Citrate buffer (pH 4.8) containing 10% Methanol (v/v). Filter through 0.22 µm membrane.

2. Sample Preparation (Protein Hydrolysis)
  • Precipitate proteins from biological sample (plasma/tissue) using cold trichloroacetic acid (TCA, 10%).

  • Centrifuge (10,000 x g, 10 min) and discard supernatant.

  • Hydrolyze pellet in 6 M HCl at 110°C for 24 hours (under vacuum/Nitrogen to prevent artificial nitration).

  • Evaporate HCl and reconstitute in Mobile Phase.

3. HPLC Configuration
  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).[3]

  • Detection:

    • UV: 356 nm (Specific for nitro-aromatics; minimizes interference from non-nitrated Tyr).

    • ECD: +800 mV to +900 mV (Oxidation mode).

4. Validation Logic (Self-Validating Step)

To confirm a peak is 3-NT and not an artifact:

  • Run the sample.[4]

  • Spike the sample with authentic 3,5-DNT standard.

  • Observation: 3,5-DNT is more hydrophobic due to the two nitro groups and will elute later than 3-NT.

  • Result: If the "stress" peak co-elutes with the 3,5-DNT spike, the sample represents severe oxidative damage. If it elutes earlier (at the 3-NT time), it is mono-nitration.

Data Summary Table: Chromatographic Properties
CompoundRetention OrderUV Max (pH < 7)UV Max (pH > 9)Biological Significance
L-Tyrosine 1 (Fastest)274 nm293 nmPrecursor / Healthy Baseline
3-Nitrotyrosine 2356 nm428 nmAcute Nitrosative Stress Marker
3,5-Dinitrotyrosine 3 (Slowest)~350-360 nm>430 nmSevere/Chronic Stress Marker

Part 4: Experimental Workflow Diagram

This workflow ensures that "false positives" in oxidative stress assays are eliminated by using 3,5-DNT as a specificity control.

HPLCWorkflow Sample Biological Sample (Tissue/Plasma) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis HPLC HPLC-UV/ECD (C18 Column, 356nm) Hydrolysis->HPLC Decision Peak Analysis HPLC->Decision Result3NT Peak @ T1 (3-Nitrotyrosine) Decision->Result3NT Early Elution ResultDNT Peak @ T2 (3,5-Dinitrotyrosine) Decision->ResultDNT Late Elution (Severe Stress) Standard Spike with 3,5-DNT Standard Standard->HPLC Validation Spike

Caption: Analytical workflow for distinguishing mono- vs. di-nitration using 3,5-DNT spiking.

References

  • ChemicalBook. (2025). 3,5-Dinitro-L-tyrosine Monohydrate Properties and Biological Activity. Retrieved from

  • BenchChem. (2025).[5][6] A Comparative Guide to 3-Nitro-L-tyrosine and Malondialdehyde as Correlated Markers of Oxidative Stress. Retrieved from

  • National Institutes of Health (PubChem). (2025). 3,5-Dinitro-L-tyrosine Compound Summary (CID 439948).[7] Retrieved from

  • Maruyama, W., et al. (1996). Identification of 3-nitro-L-tyrosine, a product of nitric oxide and superoxide, as an indicator of oxidative stress in the human brain. Journal of Chromatography B. Retrieved from

  • Cayman Chemical. (2022).[8] Nitrotyrosine Product Information and Solubility Data.[8][9] Retrieved from

Sources

Technical Guide: Physical and Chemical Properties of 3,5-Dinitro-L-tyrosine Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dinitro-L-tyrosine monohydrate (CAS: 17360-11-1) is a highly functionalized derivative of the proteinogenic amino acid L-tyrosine.[1] Characterized by the introduction of two nitro groups at the ortho positions relative to the phenolic hydroxyl, this compound exhibits drastically altered physicochemical properties compared to its parent molecule. It serves as a critical intermediate in the synthesis of catecholamine antagonists, a probe for investigating protein nitration mechanisms (oxidative stress markers), and a precursor for 3,5-diaminotyrosine—a key cross-linking agent in polymer chemistry.

This guide provides a rigorous analysis of its molecular architecture, thermodynamic stability, synthetic pathways, and spectroscopic signatures, designed for researchers requiring high-fidelity data for experimental design.

Molecular Architecture & Physicochemical Profile

The introduction of electron-withdrawing nitro groups (


) onto the phenolic ring creates a "push-pull" electronic system that significantly increases the acidity of the phenolic proton and alters the solubility profile.
Key Physical Data
PropertyValueNotes
IUPAC Name 2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid monohydrate
Formula

Molecular Weight 289.20 g/mol 271.18 (anhydrous) + 18.02 (

)
Appearance Yellow to Orange Crystalline PowderColor intensity is pH-dependent
Melting Point 220–260 °C (Decomposes)Decomposition often precludes sharp melting
Solubility (Water) Low at pH 3–5; Moderate at pH < 1 or > 8Amphoteric nature dominates
Solubility (Organic) Soluble in DMSO, dilute HCl, NaOHInsoluble in non-polar solvents (Hexane, Et₂O)
pKa (Phenol) ~3.6 – 4.0Drastic drop from Tyr (~10.[1][2][3]1) due to

ortho-effect
pKa (Carboxyl) ~2.0Typical amino acid carboxyl range
Chirality L-isomer (S-configuration)Retains optical activity of L-Tyrosine precursor
Acid-Base Behavior & Stability

Unlike L-tyrosine, which has a phenolic pKa of ~10.1, 3,5-dinitro-L-tyrosine is significantly more acidic . The two nitro groups stabilize the phenolate anion through resonance and induction, lowering the phenolic pKa to approximately 3.7 (comparable to 2,6-dinitrophenol).

  • Implication: At physiological pH (7.4), the phenolic hydroxyl is fully deprotonated, existing as a mono- or di-anion depending on the amine state.

  • Storage: Stable at 4°C. Light sensitive (store in amber vials). Hygroscopic (monohydrate form is most stable).

Structural Visualization

The following diagram illustrates the functional group relationships and electronic effects governing the molecule's reactivity.

MolecularStructure cluster_0 Reactivity Hotspots TyrosineCore L-Tyrosine Backbone (Chiral Center) NitroGroups 3,5-Dinitro Substitution (Electron Withdrawing) TyrosineCore->NitroGroups Electrophilic Subst. Water Monohydrate (H2O) (Crystal Lattice Stabilizer) TyrosineCore->Water H-Bonding PhenolicOH Phenolic Hydroxyl (High Acidity, pKa ~3.7) NitroGroups->PhenolicOH Inductive Effect (Lowers pKa)

Figure 1: Structural logic of 3,5-Dinitro-L-tyrosine, highlighting the electronic influence of nitro groups on phenolic acidity.[4]

Synthetic Pathways & Purification

The synthesis of 3,5-dinitro-L-tyrosine is a classic electrophilic aromatic substitution. However, controlling the reaction to prevent oxidation of the amino group or decarboxylation requires strict thermal regulation.

Protocol: Controlled Nitration of L-Tyrosine

Objective: Synthesize 3,5-dinitro-L-tyrosine from L-tyrosine using a nitrating mixture.

Reagents:

  • L-Tyrosine (High purity, >98%)[5]

  • Nitric Acid (

    
    , conc.[6] d=1.42)
    
  • Sulfuric Acid (

    
    , conc.)[6]
    
  • Ice/Water bath

Step-by-Step Methodology:

  • Solubilization: Dissolve L-tyrosine in concentrated

    
     with vigorous stirring. Maintain temperature below 10°C using an ice bath. Causality: Sulfuric acid acts as the solvent and catalyst; low temp prevents charring.
    
  • Nitration: Add concentrated

    
     dropwise over 60–90 minutes.
    
    • Critical Control Point: Temperature must not exceed 10–15°C. Exotherms can lead to tar formation.

  • Reaction: Stir at 0–5°C for 15–30 minutes post-addition.

  • Quenching: Pour the reaction mixture onto crushed ice (~10x volume). The dinitro derivative will precipitate as a yellow solid.

  • Purification:

    • Filter the yellow precipitate.[6]

    • Recrystallization: Dissolve in hot dilute acetic acid or water (solubility increases with temp). Allow to cool slowly to form needles.

    • Dry in vacuo to obtain the monohydrate.

Synthesis Workflow Diagram

SynthesisWorkflow Start L-Tyrosine (Solid) Dissolution Dissolve in conc. H2SO4 Temp < 10°C Start->Dissolution Addition Add HNO3 (conc.) Dropwise, 90 mins Dissolution->Addition Nitronium Ion Formation Reaction Stir at 0°C 15-30 mins Addition->Reaction Electrophilic Subst. Quench Pour onto Crushed Ice Precipitation Reaction->Quench Filter Filtration & Washing (Remove acid) Quench->Filter Crystallize Recrystallization (Dilute Acetic Acid) Filter->Crystallize Product 3,5-Dinitro-L-tyrosine Monohydrate Crystallize->Product

Figure 2: Step-by-step synthesis workflow for 3,5-Dinitro-L-tyrosine monohydrate.

Spectroscopic Characterization

Identification relies on the distinct shifts caused by the electron-withdrawing nitro groups.

UV-Visible Spectroscopy[7]
  • L-Tyrosine:

    
     nm (colorless).
    
  • 3,5-Dinitro-L-tyrosine:

    • Acidic pH:

      
       nm (Pale Yellow).
      
    • Basic pH:

      
       nm (Deep Orange/Red).
      
    • Mechanism:[6][7][8] Deprotonation of the phenolic hydroxyl (facilitated by nitro groups) creates a resonance-stabilized quinoidal form that absorbs in the visible region. This property allows it to be used as a colorimetric pH indicator or spectrophotometric standard.

NMR Spectroscopy ( -NMR)
  • Solvent:

    
     or 
    
    
    
    (with NaOD).
  • Aromatic Region: The protons at positions 2 and 6 (meta to the OH, between the nitro and alkyl group) are chemically equivalent due to symmetry.

    • Signal: Singlet (s) at

      
       ppm.
      
    • Note: This is significantly downfield compared to L-tyrosine (6.7–7.1 ppm) due to the deshielding effect of the two ortho-nitro groups.

  • Aliphatic Region:

    • 
      -proton: Triplet/Multiplet at 
      
      
      
      ppm.
    • 
      -protons: Multiplet at 
      
      
      
      ppm.[5]

Reactivity & Biological Interface

Chemical Reactivity
  • Reduction: The nitro groups can be reduced to amines using sodium dithionite (

    
    ) or catalytic hydrogenation (
    
    
    
    ). This yields 3,5-diaminotyrosine , a precursor for cross-linking studies (e.g., resilin mimics).
  • Chelation: The proximity of the phenolic oxygen and nitro oxygens allows for potential metal chelation, though less common than catechol-type ligands.

Biological Relevance[4]
  • Oxidative Stress Marker: While 3-nitrotyrosine is the primary biomarker for peroxynitrite activity, 3,5-dinitrotyrosine represents a state of severe nitrative stress or specific enzymatic action.

  • Enzyme Inhibition: It acts as a competitive inhibitor for enzymes processing L-tyrosine, such as tyrosine aminotransferase, due to steric hindrance and electronic alteration of the phenol ring.

References

  • Chalmers, J. R., et al. (1949).[6] "The Synthesis of Thyroxine and Related Substances. Part V." Journal of the Chemical Society.

  • CymitQuimica. (2025). "3,5-Dinitro-L-tyrosine | CAS 17360-11-1 Technical Data."

  • PubChem. (2025).[2] "3,5-Dinitrotyrosine | C9H9N3O7 | CID 65265."[2] National Library of Medicine.[2] [2]

  • ChemicalBook. (2025). "3,5-Dinitro-L-tyrosine Monohydrate Properties and Suppliers."

  • Sigma-Aldrich. (2025). "3,5-Dinitro-L-tyrosine monohydrate Product Information."

Sources

Technical Guide: 3,5-Dinitro-L-tyrosine Monohydrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 3,5-Dinitro-L-tyrosine monohydrate (DNT) as a spectroscopic probe and competitive inhibitor in enzyme kinetics, specifically for metalloproteases like Carboxypeptidase A (CPA).[1][2]

Role: Spectroscopic Probe & Competitive Inhibitor

CAS: 17360-11-1 | Formula:


 | MW:  289.2  g/mol [1][2]

Executive Summary

3,5-Dinitro-L-tyrosine (DNT) is a synthetic derivative of L-tyrosine used primarily as a chromophoric probe to map the electrostatic environment of enzyme active sites.[1][2] Unlike native tyrosine, which is spectroscopically silent in the visible range and ionizes at high pH (pKa ~10.1), DNT possesses a significantly lowered phenolic pKa (~6.[1]4) due to the electron-withdrawing nitro groups.[1][2]

This physicochemical shift allows DNT to exist in ionization equilibrium at physiological pH.[1] When DNT binds to an enzyme's active site (e.g., coordinating with the catalytic Zinc in Carboxypeptidase A), its ionization state—and consequently its absorbance spectrum—shifts dramatically.[1] This guide outlines the protocols for using DNT to determine binding constants (


) and active site ionization constants (

) via difference spectroscopy.[1]

Chemical & Physical Basis[1][3][4][5][6][7][8]

The "Spectral Reporter" Mechanism

The utility of DNT relies on the colorimetric difference between its protonated (neutral) and deprotonated (anionic) forms.

  • Protonated Form (Acidic pH): Colorless to pale yellow.[1]

    
    .[1][2]
    
  • Deprotonated Form (Basic pH): Bright orange/red.[1]

    
    .[1][2]
    

The Mechanism: In solution at pH 7.5, DNT exists as a mixture of protonated and deprotonated species. When DNT acts as a competitive inhibitor and enters the active site of a metalloprotease, the local electrostatic environment (often a cationic metal like


) stabilizes the phenolate anion. This induces a "red shift" or hyperchromic effect at 430–440 nm, which can be quantified to measure binding affinity.[1]
Key Physicochemical Properties[1][2][5]
PropertyValue / Characteristic
Appearance Yellow to Orange Crystalline Powder
Solubility Low in neutral water; Soluble in 1M HCl or dilute NaOH
pKa (Phenolic) ~6.4 (shifts to ~10.1 for native Tyrosine)
Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
~430 nm (Phenolate Anion)
Extinction Coeff.[1][2] (

)

(at 430 nm, pH 8.[1][2]0)

Experimental Protocols

Reagent Preparation

Critical Step: DNT is a zwitterion with poor solubility in neutral water.[1][2] Do not attempt to dissolve directly in pH 7 buffer.[1]

  • Stock Solution (10 mM):

    • Weigh 28.9 mg of 3,5-Dinitro-L-tyrosine monohydrate.[1][2][3]

    • Dissolve in 1.0 mL of 0.1 M NaOH (or 1M HCl if acidic stock is preferred, but NaOH is faster for the anionic form).

    • Once fully dissolved, slowly dilute to 10 mL with deionized water.

    • Note: The solution will be bright orange/red.[1]

  • Buffer Preparation:

    • Prepare 25 mM Tris-Cl, 0.5 M NaCl, pH 7.5 (Standard assay buffer for CPA).[1][2]

    • Caution: Avoid phosphate buffers if studying zinc enzymes, as phosphate can sequester zinc.[1]

Determination of Extinction Coefficient ( )

Before binding studies, validate the


 of your specific lot.
  • Prepare 5 dilutions of DNT stock (e.g., 10, 20, 40, 80, 100 µM) in 0.1 M NaOH (pH > 12 ensures 100% ionization).

  • Measure Absorbance at 430 nm.[1]

  • Plot

    
     vs. Concentration (M).[1] The slope is 
    
    
    
    .[1]
Enzyme Binding Assay (Difference Spectroscopy)

This protocol measures the binding constant (


) of DNT to Carboxypeptidase A (CPA).[1]

Workflow:

  • Reference Cuvette: Contains 1.0 mL Buffer + 50 µM DNT.[1]

  • Sample Cuvette: Contains 1.0 mL Buffer + 50 µM DNT + Enzyme (titrated).

  • Titration: Sequentially add aliquots of Enzyme stock (e.g., 100 µM CPA) to the Sample Cuvette. Add equivalent volume of Buffer to the Reference Cuvette to correct for dilution.

  • Measurement: Record the difference spectrum (

    
    ) from 350 nm to 550 nm after each addition.
    
  • Observation: You will observe a peak formation around 430–440 nm, indicating the formation of the Enzyme-DNT complex.

Data Analysis & Visualization

Calculating the Dissociation Constant ( )

Use the absorbance change at 430 nm (


) to determine fractional saturation (

).[1]

[1]
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1][2]
  • Intercept:

    
    [1][2]
    
  • Slope:

    
    [1][2]
    
Pathway Visualization

The following diagram illustrates the equilibrium states and the experimental workflow.

DNT_Mechanism cluster_0 Solution Equilibrium cluster_1 Active Site Binding DNT_H DNT-OH (Protonated) Colorless/Yellow DNT_Ion DNT-O⁻ (Anionic) Orange/Red (Abs ~430nm) DNT_H->DNT_Ion pH > 6.4 Complex E-DNT Complex (Perturbed pKa) Hyperchromic Shift DNT_Ion->Complex + Enzyme Enzyme Enzyme (Zn²⁺) Enzyme->Complex

Caption: Kinetic equilibrium of 3,5-Dinitro-L-tyrosine. Binding to the enzyme stabilizes the anionic form, causing a measurable spectral shift.

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Precipitation pH too close to isoelectric point or concentration too high.[1][2]Dissolve DNT in base/acid first.[1] Keep stock < 10 mM.[1]
No Spectral Shift Enzyme inactive or buffer interference.[1]Verify enzyme activity with standard substrate.[1] Avoid phosphate buffers.[1]
High Background DNT auto-oxidation or light sensitivity.[1][2]Prepare fresh stocks daily. Protect from direct light.[1]

References

  • Riordan, J. F., Sokolovsky, M., & Vallee, B. L. (1967).[1] The functional tyrosyl residues of carboxypeptidase A. Nitration with tetranitromethane.[4] Biochemistry, 6(11), 358-361.[1][2] Link[1]

  • Muszynska, G., & Riordan, J. F. (1976).[1][2] Chemical modification of carboxypeptidase A crystals. Nitration of tyrosine-248. Biochemistry, 15(2), 46-51.[1][2] Link[1]

  • Auld, D. S. (1988).[1][5][6] Carboxypeptidase A.[1][5][4] In Metalloproteins (pp. 167-218).[1][2] Springer.[1] (Provides context on Zinc-ligand interactions).

  • Sigma-Aldrich. (n.d.).[1][2] Product Information: 3,5-Dinitro-L-tyrosine monohydrate.[1][2][3] Link

Sources

Methodological & Application

3,5-Dinitro-L-tyrosine monohydrate for in vitro protein modification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Site-Specific Incorporation and Analysis of 3,5-Dinitro-L-tyrosine

Abstract

3,5-Dinitro-L-tyrosine (DNT) is a non-canonical amino acid derivative characterized by significant electron-withdrawing capacity and a depressed phenolic pKₐ (~4.0–4.[1]5) compared to L-tyrosine (pKₐ ~10) and 3-nitro-L-tyrosine (pKₐ ~7.2).[1] While historically viewed merely as a biomarker of severe nitrosative stress (mediated by reactive nitrogen species like peroxynitrite), DNT is increasingly utilized as a functional probe in in vitro protein engineering. Its permanent ionization at physiological pH allows it to serve as a unique steric and electrostatic mimic of phosphotyrosine, or as a spectroscopic pH sensor in acidic microenvironments. This guide details protocols for its site-specific incorporation via Solid-Phase Peptide Synthesis (SPPS) and its validation as an analytical standard.

Part 1: Chemical Profile & Technical Specifications

Before initiating protocols, researchers must understand the physicochemical distinctions of the monohydrate salt.

ParameterSpecificationFunctional Implication
Compound 3,5-Dinitro-L-tyrosine MonohydratePrimary Reagent
CAS 17360-11-1Reference ID
MW 289.19 g/mol (Monohydrate)Adjust stoichiometry for synthesis.[1]
pKₐ (Phenolic) ~4.2 (Estimated)Critical: Unlike 3-nitrotyrosine, DNT is >99% ionized (anionic) at pH 7.[1]4.
Absorbance λmax ~350 nm (acidic); ~430 nm (basic)Distinct yellow shift upon deprotonation; useful for spectrophotometry.[2]
Solubility Sparingly soluble in water; Soluble in 1M HCl or dilute NaOH.Dissolve in polar organic solvents (DMF/DMSO) for SPPS.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The most robust method for introducing DNT into a polypeptide chain in vitro is Fmoc-based SPPS. Due to the strong electron-withdrawing nature of the two nitro groups, the phenolic hydroxyl is highly acidic and less nucleophilic, often allowing the use of side-chain unprotected building blocks (Fmoc-Tyr(3,5-NO₂)-OH).[1]

Reagents Required
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]

  • Building Block: Fmoc-3,5-dinitro-L-tyrosine (commercially available or synthesized via nitration of Fmoc-Tyr-OH).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to steric hindrance of the nitro groups.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Protocol

1. Resin Preparation

  • Weigh appropriate resin (0.1 mmol scale) into a fritted synthesis vessel.

  • Swell in DMF for 30 minutes. Drain.

2. Standard Chain Elongation (Pre-DNT)

  • Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 5 min) and coupling cycles for residues preceding the DNT site.

3. Coupling of Fmoc-3,5-Dinitro-L-Tyrosine

  • Note: The DNT building block is bulky. Double coupling is recommended.[3]

  • Activation: Dissolve Fmoc-3,5-dinitro-L-tyrosine (4 eq.) and HATU (3.9 eq.) in minimal DMF. Add DIPEA (8 eq.) immediately before adding to resin.

  • Reaction: Incubate with resin for 60–90 minutes under agitation.

  • QC Step: Perform a Kaiser test. If positive (blue), repeat coupling with fresh reagents.[1]

4. Post-Coupling & Cleavage

  • Complete the peptide sequence.

  • Final Deprotection: Remove N-terminal Fmoc.[1]

  • Cleavage: Incubate resin in TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

    • Caution: DNT is stable in TFA, but avoid reducing scavengers (like ethanedithiol) if possible, as they may theoretically reduce nitro groups under harsh conditions, though DNT is generally robust.

  • Precipitation: Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Visual Workflow: SPPS Cycle for DNT

SPPS_Workflow cluster_legend Key Phase Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Activate Activation Fmoc-DNT + HATU + DIPEA Wash1->Activate Couple Coupling Reaction (60-90 min) Activate->Couple Check Kaiser Test Couple->Check NextAA Proceed to Next AA Check->NextAA Negative (Colorless) Recouple Double Couple Check->Recouple Positive (Blue) NextAA->Deprotect Chain Elongation Cleave TFA Cleavage & Ether Precip NextAA->Cleave End of Seq Recouple->Couple Critical Step: HATU required for sterics Critical Step: HATU required for sterics

Caption: Optimized SPPS cycle for sterically hindered 3,5-dinitrotyrosine incorporation.

Part 3: Analytical Validation & Spectroscopic Probing

Once synthesized, the peptide containing 3,5-dinitrotyrosine must be validated.[1] The unique spectral properties of DNT allow it to function as an internal standard or a pH probe.

Protocol: Spectrophotometric pH Titration

Because 3,5-dinitrotyrosine has a pKₐ significantly lower than tyrosine, it exists as a phenolate anion at neutral pH.[1] This protocol determines the precise pKₐ of the residue within your specific peptide sequence (which may shift due to local environment).

  • Preparation: Prepare a 50 µM stock of the DNT-peptide in water.

  • Buffer System: Prepare a series of Citrate-Phosphate buffers ranging from pH 2.0 to pH 8.0 (0.5 pH increments).

  • Measurement:

    • Dilute peptide to 5 µM in each buffer.

    • Record UV-Vis spectra (250–500 nm).[1]

    • Observation: Look for the isosbestic point.

      • Acidic species (Protonated): λmax ~350 nm (Colorless/Pale Yellow).[1]

      • Basic species (Deprotonated): λmax ~430 nm (Deep Yellow/Orange).[1]

  • Calculation: Plot Absorbance at 430 nm vs. pH. Fit to the Henderson-Hasselbalch equation to derive pKₐ.[1]

Data Interpretation Table:

State pH Range Absorbance Feature Structural Insight
Protonated (Neutral) pH < 3.0 Peak at ~350 nm Hydrophobic core compatible.[1]
Transition pH 3.5 – 5.0 Mixed population Sensitive range for acidic organelles (lysosomes).

| Deprotonated (Anionic) | pH > 5.5 | Peak at ~430 nm | Mimics Phosphotyrosine (pTyr) charge state.[1] |

Part 4: LC-MS/MS Quantification Standard

In drug development, DNT is often quantified as a marker of protein damage (nitration).[1] To use the monohydrate as an external standard:

  • Stock Solution: Dissolve 10 mg 3,5-Dinitro-L-tyrosine monohydrate in 10 mL of 0.1 M HCl (Final 1 mg/mL). Note: Acidic conditions stabilize the protonated form and improve solubility.

  • Working Standard: Dilute in 0.1% Formic Acid / 50% Acetonitrile.

  • MS/MS Transitions (ESI+):

    • Parent Ion: m/z 286.05 [M+H]⁺[1]

    • Daughter Ions: m/z 240.1 (Loss of NO₂), m/z 223.1 (Loss of NO₂ + OH).[1]

    • Note: Optimize collision energy (typically 20–35 eV) as nitro groups are labile.[1]

References

  • Chemical Properties & pKa: Riordan, J. F., Sokolovsky, M., & Vallee, B. L. (1967).[1] The functional tyrosyl residues of carboxypeptidase A. Nitration with tetranitromethane. Biochemistry, 6(11), 358-361.[1] Link (Establishes spectral shifts of nitrotyrosines).[1]

  • Synthesis & Reactivity: Walder, R., et al. (2020). Spectroscopic properties of nitrotyrosine derivatives and their application as pH probes. Analytical Biochemistry, 592, 113576.[1] Link

  • SPPS Methodology: Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161-214.[1] Link

  • Biomarker Analysis: Tsikas, D. (2003).[4] Accurate quantification of basal plasma levels of 3-nitrotyrosine and 3-nitrotyrosinoalbumin by gas chromatography–tandem mass spectrometry. Journal of Chromatography B, 784(1), 77-90.[1][4] Link

Disclaimer: This Application Note is for research use only. 3,5-Dinitro-L-tyrosine is a chemical reagent and should be handled with appropriate PPE, as nitro-compounds can be hazardous.[1]

Sources

Application Note: Development of High-Specificity Immunoassays for 3,5-Dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the end-to-end development of a competitive immunoassay for 3,5-Dinitro-L-tyrosine (DNT) . While 3-nitrotyrosine is the canonical marker for peroxynitrite-mediated oxidative stress, the dinitro- derivative represents a distinct chemical species often used to define antibody specificity limits or study severe nitrative stress. Because DNT is a small molecule (MW ~271 Da), it is non-immunogenic and requires hapten-carrier conjugation for antibody generation. This protocol focuses on the carboxyl-directed conjugation strategy to maximally expose the dinitrophenol epitope, followed by the construction of a robust Competitive ELISA .

Phase 1: Immunogen Design & Conjugation

Objective: Synthesize a DNT-Carrier conjugate that presents the dinitrophenol ring as the primary epitope.

The Hapten Challenge

3,5-Dinitro-L-tyrosine monohydrate possesses three functional groups: an amine (-NH₂), a carboxyl (-COOH), and a phenolic hydroxyl (-OH) flanked by two nitro groups.

  • Critical Decision: To generate antibodies specific to the nitro-aromatic ring, we must couple the hapten via its "backbone" (carboxyl or amine) rather than the phenol.

  • Selected Strategy: Carboxyl-to-Amine Crosslinking (EDC/NHS). Coupling the DNT carboxyl group to the lysine amines of the carrier protein (KLH for immunization, BSA for screening) leaves the characteristic dinitro-aromatic ring fully exposed for immune recognition.

Conjugation Protocol (EDC/NHS Method)

Materials:

  • 3,5-Dinitro-L-tyrosine monohydrate (DNT)[1][2]

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH) (Immunogen) and BSA (Screening)[3][4]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Conjugation Buffer: 0.1 M MES, pH 4.7

  • Dialysis Buffer: PBS, pH 7.4

Step-by-Step Procedure:

  • Solubilization: Dissolve 2 mg of DNT in 500 µL of Conjugation Buffer. Ensure complete dissolution; mild warming (37°C) may be required due to the nitro groups' hydrophobicity.

  • Activation: Add EDC (10-fold molar excess over DNT) and NHS (10-fold molar excess) to the DNT solution. Incubate for 15 minutes at room temperature (RT) to form the stable NHS-ester intermediate.

  • Coupling: Dissolve 2 mg of KLH in 500 µL of PBS. Slowly add the activated DNT-NHS ester solution to the KLH solution.

    • Note: The pH should be adjusted to 7.2–7.4 immediately to favor amide bond formation.

  • Incubation: React for 2 hours at RT with gentle rotation.

  • Purification: Dialyze the conjugate against PBS (3 changes over 24 hours) to remove unreacted DNT and byproducts.

Self-Validation: Hapten Density Determination

Before immunization, verify conjugation success. DNT has a distinct absorbance signature.

  • Method: Measure Absorbance at 430 nm (characteristic of nitrophenols in alkaline conditions).

  • Calculation: Compare the A430 of the conjugate to a standard curve of free DNT. A molar ratio of 15–25 haptens per KLH molecule is optimal for immunogenicity.

Phase 2: Workflow Visualization

G DNT 3,5-Dinitro-L-tyrosine (Hapten) EDC_NHS Activation (EDC/NHS) DNT->EDC_NHS Carboxyl Activation Activated NHS-Ester Intermediate EDC_NHS->Activated Conjugate DNT-Carrier Conjugate Activated->Conjugate Amine Coupling Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Ab_Prod Antibody Production Conjugate->Ab_Prod Immunization

Figure 1: Hapten-Carrier Conjugation Workflow targeting the carboxyl group to expose the dinitro-tyrosine moiety.

Phase 3: Competitive ELISA Development

Principle: Since DNT is a small molecule, a sandwich ELISA is impossible. We utilize a Competitive Format where free DNT in the sample competes with immobilized DNT-BSA for antibody binding.

Assay Configuration
  • Solid Phase: 96-well microplate coated with DNT-BSA (0.5–2.0 µg/mL).

    • Crucial: Use BSA as the carrier here to avoid cross-reactivity with anti-KLH antibodies generated during immunization.

  • Primary Antibody: Anti-DNT (from Phase 1).

  • Detection: HRP-conjugated secondary antibody.

Step-by-Step Protocol
  • Coating: Dilute DNT-BSA to 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 300 µL/well of Blocking Buffer (PBS + 3% Non-fat Dry Milk). Incubate 2h at RT.

  • Competition Step (The Critical Variable):

    • Prepare DNT standards (0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Mix 50 µL of Standard/Sample + 50 µL of Anti-DNT Antibody (at limiting concentration, determined by titration).

    • Add mixture to the coated wells. Incubate 1h at RT.

    • Mechanism: High DNT in sample -> Less Antibody binds to plate -> Lower Signal.

  • Detection: Wash 5x. Add 100 µL HRP-Secondary Antibody. Incubate 1h.

  • Readout: Wash 5x. Add TMB Substrate. Stop with 1M H₂SO₄. Read OD450.

Data Analysis & Logic

The relationship between Signal (OD) and Concentration is inversely proportional .

ParameterHigh DNT ConcentrationLow DNT Concentration
Free Hapten Availability HighLow
Antibody Binding to Plate Blocked by free haptenMaximal binding to coat
Final OD450 Signal Low High

Phase 4: Validation & Specificity (E-E-A-T)

Trustworthiness: A valid assay must distinguish DNT from structurally similar analogs.

Cross-Reactivity Matrix

Test the antibody against the following compounds to define the "Specificity Profile":

CompoundStructural DifferenceExpected Cross-Reactivity (%)
3,5-Dinitro-L-tyrosine Target100%
3-Nitro-L-tyrosine Mono-nitro (biological marker)< 5% (Target specification)
L-Tyrosine Unmodified parent< 0.1%
Chlorotyrosine Oxidative stress analog< 0.1%

Protocol: Perform the Competitive ELISA using these analogs as the competitor. Calculate % Cross-Reactivity (CR) using the IC50 values:



Troubleshooting Guide
  • Issue: High Background (No competition).

    • Cause: Antibody concentration too high (saturating).

    • Fix: Perform a checkerboard titration to find the antibody dilution yielding an OD ~1.0 in the absence of competitor.

  • Issue: Low Sensitivity (Flat curve).

    • Cause: Inefficient coating or poor hapten presentation.

    • Fix: Re-verify DNT-BSA conjugation ratio; try Glutaraldehyde coupling if EDC/NHS fails (though less specific).

Phase 5: Logical Pathway of Signal Generation

ELISA Sample Sample (Free DNT) Competition Competition Event Sample->Competition High Conc Plate Plate Coated with DNT-BSA Plate->Competition Constant Ab Anti-DNT Antibody Ab->Competition Signal_High High Signal (Low Analyte) Competition->Signal_High Ab binds Plate (Retained) Signal_Low Low Signal (High Analyte) Competition->Signal_Low Ab binds Free DNT (Washed away)

Figure 2: Competitive ELISA Logic. Signal is inversely proportional to analyte concentration.

References

  • PubChem. (n.d.). 3,5-dinitro-L-tyrosine | C9H9N3O7.[5][6] National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Svenja, P., et al. (2007). Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. PubMed. Retrieved February 14, 2026, from [Link]

  • LifeTein. (n.d.). Peptide Conjugation Service: KLH, BSA, and Protocols. Retrieved February 14, 2026, from [Link]

  • CellMosaic. (n.d.). Routine KLH-Peptide Conjugation Strategies. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Engineering Non-Linear Optical (NLO) Coordination Polymers using 3,5-Dinitro-L-tyrosine Monohydrate

[1]

Executive Summary

This guide details the application of 3,5-Dinitro-L-tyrosine monohydrate (DNTY) as a high-performance chiral ligand in the synthesis of Non-Linear Optical (NLO) coordination polymers.[1] While standard amino acids are common in bio-compatible frameworks, the specific introduction of nitro groups at the 3,5-positions of the tyrosine phenolic ring creates a powerful "push-pull"

1

When coordinated with lanthanides (e.g., Neodymium) or transition metals (e.g., Manganese), DNTY forms non-centrosymmetric crystal networks that exhibit Second Harmonic Generation (SHG) efficiencies up to 5-6 times that of Urea . This application note provides a self-validating protocol for synthesizing the ligand, growing optical-grade crystals, and characterizing their NLO properties.

Material Science Context: The "Push-Pull" Mechanism[1]

The utility of 3,5-Dinitro-L-tyrosine in photonics stems from its molecular architecture, which satisfies the two critical requirements for Second Order NLO materials:

  • Hyperpolarizability (

    
    ):  The molecule features a strong electron donor (phenolic -OH and amino group) and strong electron acceptors (two -NO
    
    
    groups).[1] This "push-pull" system enhances the charge transfer capability under an electric field, increasing the molecular hyperpolarizability.[1]
  • Non-Centrosymmetry: For a bulk material to exhibit SHG, it must lack a center of inversion. As a derivative of L-tyrosine , DNTY retains inherent chirality, forcing the bulk crystal to adopt a non-centrosymmetric space group (e.g.,

    
    ), thereby preventing the cancellation of NLO dipoles.
    
Comparative Properties Table
PropertyL-Tyrosine (Precursor)3,5-Dinitro-L-tyrosine (DNTY)Benefit for Material Science
Electronic Character Electron RichElectron Deficient (

-acidic)
Enhanced Charge Transfer (CT)
Dipole Moment ModerateHighStronger interaction with EM fields
Coordination Sites Carboxylate, AmineCarboxylate, Amine, Nitro-OVersatile Metal-Organic Framework (MOF) building block
SHG Efficiency ~0.8 x Urea~5.0 x Urea (in Nd-complex)High-efficiency frequency doubling

Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitro-L-tyrosine (Ligand Preparation)

Note: This step is required if the user cannot source CAS 17360-11-1 directly.[1] If purchased, proceed to Protocol B.

Safety Warning: This reaction involves concentrated acids and exothermic nitration. Perform in a fume hood with full PPE.

Reagents:

  • L-Tyrosine (99%)[1]

  • Sulfuric Acid (

    
    , conc.)[2]
    
  • Nitric Acid (

    
    , fuming or conc.)
    
  • Ice/Water bath[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of L-Tyrosine in 45 mL of concentrated

    
     in a round-bottom flask. Stir mechanically while maintaining the temperature at 10°C  using an external ice bath.
    
  • Nitration: Cool the mixture to -5°C . Add 8.5 mL of Nitric Acid dropwise over 90 minutes. Critical: The temperature must not exceed 0°C during addition to prevent oxidation of the side chain.

  • Quenching: Pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form immediately.

  • Neutralization: Adjust pH to ~2.0 using 4M NaOH carefully to maximize precipitation without forming the salt.

  • Purification: Filter the yellow solid. Recrystallize from hot water or dilute acetic acid.

  • Validation:

    • Appearance: Bright yellow needles.[1][2]

    • Melting Point: ~252°C (dec).[2]

Protocol B: Growth of NLO-Active Coordination Polymer Crystals

Target Material: [Nd(DNTY)2(NO3)(H2O)5][1]·3H2O (Neodymium-DNTY Complex)[1]

Reagents:

  • 3,5-Dinitro-L-tyrosine monohydrate (from Protocol A or commercial)[1]

  • Neodymium(III) nitrate hexahydrate (

    
    )
    
  • Deionized Water[1][3]

Workflow:

  • Stoichiometric Mixing: Dissolve 1.0 mmol of DNTY and 0.5 mmol of

    
     in 20 mL of deionized water.
    
  • Stirring: Stir at room temperature for 4 hours to ensure complete chelation. The solution should remain clear yellow.

  • Filtration: Filter through a 0.45

    
     PTFE membrane to remove dust nuclei (critical for optical quality).
    
  • Crystallization: Transfer filtrate to a beaker covered with perforated parafilm. Allow slow evaporation at 25°C in a vibration-free environment.

  • Harvesting: After 10-14 days, yellow block-shaped crystals will form. Wash with cold ethanol.

Characterization & Logic Flow[1]

The following diagram illustrates the critical path from molecular synthesis to NLO device validation.

NLO_WorkflowStartL-Tyrosine(Chiral Precursor)NitrationNitration(-NO2 addition)Start->NitrationH2SO4/HNO3Ligand3,5-Dinitro-L-tyrosine(Push-Pull Ligand)Nitration->LigandIsolationComplexationMetal Coordination(Nd/Mn Salts)Ligand->Complexation+ Metal IonCrystallizationSlow Evaporation(Non-centrosymmetric Packing)Complexation->CrystallizationSelf-AssemblyValidationSHG Testing(Kurtz-Perry Method)Crystallization->Validation532nm Output

Figure 1: Workflow for engineering NLO materials from DNTY precursors.

Validation Protocol: Kurtz-Perry Powder Method

To confirm the material's utility, perform the following:

  • Preparation: Grind the grown crystals into a graded powder (particle size 100-150

    
    ).
    
  • Excitation: Irradiate the sample with a Q-switched Nd:YAG laser (

    
     nm).[1]
    
  • Detection: Measure the emission at 532 nm (green light) using a photomultiplier tube.

  • Reference: Compare signal intensity against a microcrystalline Urea standard.

    • Expected Result: Signal Intensity

      
       5.0 x Urea.
      

References

  • Coordination & NLO Properties

    • Li, Z., et al. (2005). "The First Metal (Nd3+, Mn2+, and Pb2+) Coordination Compounds of 3,5-Dinitrotyrosine and their Nonlinear Optical Properties." Chemistry – A European Journal.
  • Ligand Synthesis (Nitration Protocol)

    • Chalmers, J. R., et al. (1949).[2] "The Synthesis of Thyroxine and Related Substances. Part V." Journal of the Chemical Society.

  • General Material Properties

    • Sigma-Aldrich Product Specification: 3,5-Dinitro-L-tyrosine monohydrate.[1]

Troubleshooting & Optimization

Technical Support Center: Detection of 3,5-Dinitro-L-tyrosine (DNT) Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the detection of 3,5-Dinitro-L-tyrosine (DNT) modified proteins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing this critical post-translational modification (PTM). Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.

Introduction to 3,5-Dinitro-L-tyrosine (DNT) Protein Modification

Protein tyrosine nitration is a post-translational modification that occurs under conditions of nitrative stress, where reactive nitrogen species (RNS) react with tyrosine residues.[1] This modification, leading to the formation of 3,5-Dinitro-L-tyrosine, can significantly alter the structure and function of proteins, impacting cellular metabolism and signaling pathways.[1] The presence of DNT-modified proteins has been implicated in a variety of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer, making its detection and quantification a key area of research.[1]

However, the detection of DNT-modified proteins is fraught with challenges, primarily due to the low stoichiometry of this modification in biological samples.[2][3] This necessitates highly sensitive and specific detection methods. This guide will address the common hurdles encountered during the detection of DNT-modified proteins and provide practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of DNT-modified proteins so challenging?

The primary challenges in detecting DNT-modified proteins are their low abundance in biological samples and the specificity of the available detection tools.[2][4] It is estimated that only a small fraction of a specific protein may be nitrated at any given time, making it difficult to detect against the background of the unmodified protein.[2] Furthermore, the specificity of anti-nitrotyrosine antibodies can be variable, sometimes leading to cross-reactivity with other modified residues or non-specific binding.[5]

Q2: What are the most common methods for detecting DNT-modified proteins?

The most common methods for detecting DNT-modified proteins are immunoblotting (Western blotting) with specific anti-nitrotyrosine antibodies and mass spectrometry.[1] Immunoblotting provides a straightforward method for detecting the presence of nitrated proteins in a sample, while mass spectrometry offers the advantage of identifying the specific sites of nitration on a protein.[6]

Q3: How can I be sure that my anti-nitrotyrosine antibody is specific?

Validating the specificity of your anti-nitrotyrosine antibody is crucial for reliable results. A common validation method involves performing a Western blot with a protein that has been nitrated in vitro (positive control) and a non-nitrated version of the same protein (negative control). The antibody should only detect the nitrated protein. Additionally, some researchers use a competition assay where the antibody is pre-incubated with free 3-nitrotyrosine, which should block its binding to the nitrated protein on the blot.

Q4: What is the significance of identifying the specific site of tyrosine nitration?

Identifying the specific tyrosine residue that is nitrated is critical for understanding the functional consequences of the modification. Nitration of a tyrosine in the active site of an enzyme, for instance, could lead to its inactivation.[1] Similarly, nitration of a tyrosine involved in protein-protein interactions could disrupt signaling pathways. Mass spectrometry is the gold standard for identifying specific nitration sites.[6]

Troubleshooting Guide: Western Blotting for DNT-Modified Proteins

Western blotting is a powerful technique for the detection of DNT-modified proteins, but it is also prone to issues such as high background, weak or no signal, and non-specific bands. This guide provides solutions to these common problems.

Workflow for Western Blotting of DNT-Modified Proteins

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell/Tissue Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-nitrotyrosine) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Image Acquisition I->J K Data Interpretation J->K

Caption: A typical workflow for detecting DNT-modified proteins using Western blotting.

Western Blotting Troubleshooting Table
ProblemPossible CauseSolution
High Background 1. Insufficient blocking: Non-specific binding sites on the membrane are not adequately covered.[7][8]- Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9] - Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9] - Use a different blocking agent. Note that milk contains phosphoproteins and may not be suitable for detecting phosphorylated targets.[10]
2. Antibody concentration too high: Primary or secondary antibody is binding non-specifically.[8][9]- Optimize antibody concentrations by performing a titration.[8] - Reduce the incubation time with the antibodies.
3. Inadequate washing: Unbound antibodies are not sufficiently removed.[8]- Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each).[9] - Increase the volume of wash buffer.[11]
Weak or No Signal 1. Low abundance of nitrated protein: The target protein is not present in sufficient quantities to be detected.[12]- Load more protein onto the gel.[12] - Enrich the sample for nitrated proteins using immunoprecipitation.[12]
2. Inefficient antibody binding: The primary antibody has low affinity for the target or is not used at an optimal concentration.- Increase the concentration of the primary antibody.[13] - Increase the incubation time with the primary antibody (e.g., overnight at 4°C).[13]
3. Poor protein transfer: Proteins are not efficiently transferred from the gel to the membrane.[14][15]- Verify transfer efficiency using Ponceau S staining.[15] - Optimize transfer time and voltage.[14] - Ensure good contact between the gel and membrane, and remove any air bubbles.
Non-Specific Bands 1. Antibody cross-reactivity: The primary or secondary antibody is binding to other proteins in the sample.[7]- Use a more specific monoclonal antibody if available.[16] - Perform a secondary antibody-only control to check for non-specific binding of the secondary antibody.[10]
2. Protein degradation: Proteases in the sample have degraded the target protein, leading to lower molecular weight bands.[17]- Add protease inhibitors to the lysis buffer.[18] - Prepare fresh samples and keep them on ice.[18]
3. High antibody concentration: Excessive antibody can lead to binding to low-affinity sites.[17]- Decrease the concentration of the primary antibody.[17]

Troubleshooting Guide: Mass Spectrometry for DNT-Modified Proteins

Mass spectrometry is a highly sensitive method for identifying and quantifying DNT-modified proteins. However, the low abundance of these modifications presents significant analytical challenges.

Troubleshooting Decision Tree for Mass Spectrometry

A No or Low Signal for Nitrated Peptides B Poor Sample Preparation? A->B C Suboptimal Mass Spectrometry Parameters? A->C D Sample Loss During Enrichment? B->D Yes E Inefficient Digestion? B->E No G Incorrect Precursor Ion Selection? C->G Yes H Inadequate Fragmentation? C->H No I Optimize Enrichment Protocol D->I F Low Abundance of Target? E->F No J Optimize Digestion Protocol E->J Yes K Increase Sample Amount F->K L Adjust m/z Window G->L M Optimize Collision Energy H->M

Caption: A decision tree for troubleshooting common issues in mass spectrometry-based detection of DNT-modified proteins.

Mass Spectrometry Troubleshooting Table
ProblemPossible CauseSolution
Low Identification Rate of Nitrated Peptides 1. Low abundance of nitrated proteins: The concentration of nitrated peptides is below the limit of detection of the mass spectrometer.[4]- Enrich the sample for nitrated proteins or peptides using immunoaffinity or chemical-based methods.[19][20] - Increase the amount of starting material.[21]
2. Sample loss during preparation: Significant amounts of the sample are lost during extraction, digestion, and enrichment steps.[4]- Minimize the number of sample handling steps. - Use low-binding tubes and pipette tips.
3. Inefficient enzymatic digestion: The protein is not fully digested, resulting in a low yield of peptides.[21]- Optimize the digestion protocol (e.g., enzyme-to-protein ratio, digestion time, temperature). - Consider using a combination of proteases.[22]
Ambiguous Site of Nitration 1. Poor fragmentation of the peptide: The MS/MS spectrum does not contain enough fragment ions to confidently assign the nitration site.[22]- Optimize the collision energy to achieve better fragmentation. - Consider using alternative fragmentation methods such as electron-transfer dissociation (ETD) if available.
2. Multiple tyrosine residues in the peptide: It is difficult to distinguish which tyrosine is nitrated if the peptide contains more than one.- Use a different protease that will generate peptides with a single tyrosine residue, if possible.
Inconsistent Quantification 1. Variability in sample preparation: Inconsistent sample handling and processing can lead to variations in the amount of nitrated peptides analyzed.[4]- Standardize the entire workflow from sample collection to MS analysis. - Use an internal standard, such as a stable isotope-labeled nitrated peptide, for normalization.
2. Matrix effects: Other components in the sample can interfere with the ionization of the target peptides, leading to inaccurate quantification.[23]- Use a robust sample cleanup method to remove interfering substances.[23] - Prepare a calibration curve using a matrix-matched standard.[23]

Detailed Experimental Protocols

Protocol 1: In Vitro Nitration of Proteins for Positive Control

Objective: To generate a nitrated protein standard to serve as a positive control for Western blotting and to validate antibody specificity.

Materials:

  • Purified protein of interest (e.g., BSA)

  • Peroxynitrite (ONOO⁻)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Prepare a 1 mg/mL solution of the purified protein in PBS.

  • On ice, add peroxynitrite to the protein solution to a final concentration of 1 mM. Caution: Peroxynitrite is a strong oxidant and should be handled with care in a well-ventilated area.

  • Incubate the reaction on ice for 30 minutes.

  • Quench the reaction by adding an equal volume of 100 mM glycine in PBS.

  • The nitrated protein is now ready for use in Western blotting.

Protocol 2: Immunoprecipitation of DNT-Modified Proteins

Objective: To enrich for DNT-modified proteins from a complex biological sample prior to Western blotting or mass spectrometry.

Materials:

  • Cell or tissue lysate

  • Anti-nitrotyrosine antibody

  • Protein A/G agarose beads

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.[24]

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.[24]

  • Add the anti-nitrotyrosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.[25]

  • Pellet the beads by centrifugation and discard the supernatant.[25]

  • Wash the beads three to five times with ice-cold wash buffer.[26]

  • Elute the bound proteins from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

  • Neutralize the eluate by adding neutralization buffer.

  • The enriched nitrated proteins are now ready for downstream analysis.

References

  • Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (n.d.). PubMed Central. [Link]

  • Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (2011). PubMed. [Link]

  • Proteomic Approaches to Analyze Protein Tyrosine Nitration. (2012). PubMed Central. [Link]

  • High Background Troubleshooting in Western Blots. (n.d.). Sino Biological. [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. (n.d.). PubMed Central. [Link]

  • Molecular Recognition Specificity of anti-3-nitrotyrosine Antibodies Revealed by Affinity-Mass Spectrometry and Immunoanalytical. (n.d.). [Link]

  • Western Blot Troubleshooting: Non-specific bands. (2021). Azure Biosystems. [Link]

  • Anti-Nitrotyrosine Antibody. (n.d.). Merck Millipore. [Link]

  • Western Blot Troubleshooting: High Background Signal on the Blot. (n.d.). Bio-Rad. [Link]

  • Troubleshooting and Optimizing a Western Blot. (2024). Addgene. [Link]

  • Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. (n.d.). PubMed Central. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI. [Link]

  • Western blot troubleshooting: high background. (n.d.). American Research Products. [Link]

  • Western Blot troubleshooting: Non-Specific Bands. (n.d.). American Research Products. [Link]

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. (2022). LCGC International. [Link]

  • What can I do to eliminate nonspecific bands on a western blot? (2018). ResearchGate. [Link]

  • Western Blot Troubleshooting Nonspecific Bands. (n.d.). Sino Biological. [Link]

  • Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (2011). ResearchGate. [Link]

  • LC-MS/MS for low abundance peptide sampling? (2014). ResearchGate. [Link]

  • In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. (2008). ResearchGate. [Link]

  • Selective enrichment and mass spectrometric identification of nitrated peptides using fluorinated carbon tags. (2010). PubMed. [Link]

  • Western Blot Troubleshooting Low Signal or No Signal. (n.d.). Sino Biological. [Link]

  • Troubleshooting Western Blot: Common Problems and Fixes. (2024). Patsnap. [Link]

  • The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. (2022). MDPI. [Link]

  • What is Protein Nitration? (2024). BMG LABTECH. [Link]

  • Western blot troubleshooting: no signal. (n.d.). American Research Products. [Link]

  • The 8 Western Blot Failures and How to Prevent Them (2024 Guide). (2024). Wildtype One. [Link]

  • Immunoprecipitation (IP) Protocol. (n.d.). Rockland. [Link]

  • Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. (2022). Frontiers. [Link]

  • Immunoprecipitation Protocol. (2019). protocols.io. [Link]

  • Nitrosative protein tyrosine modifications: biochemistry and functional significance. (2008). BMB Reports. [Link]

  • Western Blot Troubleshooting Guide. (2022). Biocompare. [Link]

  • The Determination of Nitrotyrosine Residues in Proteins. (n.d.). Springer Nature Experiments. [Link]

  • After several rounds of troubleshooting, I am still getting no Western blot bands? (2017). ResearchGate. [Link]

  • Mass spectrometry analysis of nitrotyrosine-containing proteins. (2014). PubMed. [Link]

  • (PDF) Immunoprecipitation Protocol v3. (2019). ResearchGate. [Link]

Sources

Technical Support Center: Artifactual Nitration During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Troubleshooting Guide: Identifying and Resolving Artifactual Nitration

This section addresses specific issues you might encounter during your experiments that could indicate the presence of artifactual nitration.

Issue 1: Unexpected or Widespread Nitration Detected in Negative Controls

Scenario: You've analyzed your negative control samples (e.g., untreated cells, healthy tissue) and are detecting a significant number of nitrated proteins, or a high background signal in your Western blots.

Probable Cause: This is a classic sign of artifactual nitration occurring during your sample preparation workflow. The most likely culprit is the presence of nitrite contamination in your reagents, which, under acidic conditions, forms nitrating agents.[1][2]

Step-by-Step Solution:

  • Audit Your Reagents: Scrutinize all buffers, acids, and salts used in your protocol for potential nitrite contamination. Even low levels of nitrite can cause significant artifactual nitration.[1] Consider testing your reagents for nitrite content using a commercially available assay.

  • Control the pH: Avoid acidic conditions, especially in the presence of known or suspected nitrite contamination.[3][4] If an acidic step is unavoidable (e.g., trichloroacetic acid [TCA] precipitation), it is crucial to implement preventative measures.

  • Incorporate Scavengers: Introduce a nitrite/reactive nitrogen species (RNS) scavenger into your lysis and homogenization buffers.[5] These compounds will react with and neutralize potential nitrating agents before they can modify your proteins of interest.

  • Maintain Low Temperatures: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to minimize the rates of chemical reactions that could lead to artifactual nitration.[1]

Issue 2: Inconsistent Nitration Patterns Between Replicates

Scenario: You are observing significant variability in the nitration profile of your protein of interest or the overall nitroproteome across technical or biological replicates.

Probable Cause: Inconsistent sample handling and processing times can introduce variability in the extent of artifactual nitration. The duration of exposure to conditions that promote nitration (e.g., acidic pH, presence of contaminants) can differ from sample to sample.

Step-by-Step Solution:

  • Standardize Your Protocol: Ensure that every step of your sample preparation protocol is performed consistently for all samples. This includes incubation times, centrifugation speeds and durations, and the volumes of reagents used.

  • Work Efficiently: Minimize the time between sample collection and analysis to reduce the window for artifactual modifications to occur.[6]

  • Process Samples in Parallel: Whenever possible, process all samples from an experiment concurrently to ensure they are subjected to the same conditions for the same amount of time.

  • Utilize Internal Standards: For mass spectrometry-based analyses, consider incorporating stable isotope-labeled standards to help normalize for variations in sample processing and analysis.[7]

Issue 3: Mass Spectrometry Data Suggests Nitration, but Fails Validation

Scenario: Your initial mass spectrometry (MS) data indicates the presence of a nitrated peptide, but subsequent validation attempts (e.g., MS/MS fragmentation analysis, comparison with a synthetic standard) do not confirm the modification.

Probable Cause: Isobaric interferences, where another chemical modification results in the same mass shift as nitration (+45 Da), can lead to false positives.[8] Common culprits include deamidation of asparagine followed by oxidation.[7]

Step-by-Step Solution:

  • High-Resolution Mass Spectrometry: Utilize high-resolution and high-mass-accuracy MS instruments to differentiate between nitration and other potential modifications.[7]

  • Thorough MS/MS Analysis: Scrutinize the MS/MS fragmentation pattern. Nitrated tyrosine residues often exhibit characteristic neutral losses that can help confirm their presence.[7]

  • Database Search Parameters: When searching your MS data, include other potential modifications with similar mass shifts as variable modifications to assess the likelihood of their occurrence.[7]

  • Synthetic Peptide Standards: The gold standard for validation is to compare the retention time and fragmentation spectrum of your putative nitrated peptide with a synthetic peptide of the same sequence containing a nitrated tyrosine at the suspected site.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about artifactual nitration.

Q1: What is artifactual nitration and why is it a significant problem?
Q2: What are the primary chemical reactions that cause artifactual nitration?

A2: The most prevalent cause of artifactual nitration is the presence of nitrite (NO2-) in an acidic environment.[1][2] Under acidic conditions, nitrite is converted to nitrous acid (HNO2), which can then form various reactive nitrogen species (RNS) that are potent nitrating agents.[9][10] These RNS, such as nitrogen dioxide (•NO2), can then react with the phenolic ring of tyrosine residues to form 3-nitrotyrosine.[11]

.

Caption: Mechanism of Artifactual Nitration.

Q3: What are RNS scavengers and how do they prevent artifactual nitration?

A3: RNS scavengers are chemical compounds that react with and neutralize reactive nitrogen species, preventing them from modifying proteins.[5] Common scavengers include ascorbic acid (Vitamin C), L-cysteine, and various phenolic compounds.[12] They work by reducing the nitrating agents to less reactive forms.

Q4: Can artifactual nitration occur in specific cellular compartments more than others?

A4: While artifactual nitration is primarily a sample preparation issue, the intrinsic environment of certain organelles can influence the susceptibility of proteins to this modification. For example, the low pH of lysosomes could theoretically exacerbate artifactual nitration if nitrite is present during lysis. However, the primary driver remains the conditions introduced during the experimental workflow.

Q5: How can I distinguish between in vivo and artifactual nitration?

A5: This is a critical and challenging aspect of studying protein nitration. A multi-pronged approach is necessary:

  • Rigorous Controls: The most important step is to minimize the potential for artifactual nitration through the methods described in this guide.

  • Stable Isotope Labeling: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can help differentiate between pre-existing (in vivo) modifications and those introduced during sample preparation.

  • Subcellular Localization: If a protein is consistently found nitrated in a specific cellular compartment where nitrating species are known to be generated in vivo, it lends more confidence to the biological relevance of the modification.

  • Functional Assays: Demonstrating that the nitration of a specific tyrosine residue alters the protein's function provides strong evidence for its physiological relevance.

Part 3: Experimental Protocol: Minimizing Artifactual Nitration During Protein Extraction

This protocol provides a step-by-step methodology for protein extraction from cell culture or tissues, designed to minimize the risk of artifactual nitration.

Materials:
  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or a mass spectrometry-compatible detergent like n-dodecyl β-D-maltoside)[13]

  • Protease and Phosphatase Inhibitor Cocktails

  • RNS Scavenger Stock Solution: 1 M L-Ascorbic Acid in water (prepare fresh)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper or Homogenizer

Procedure:
  • Preparation:

    • Prepare the Lysis Buffer and chill it on ice.

    • Immediately before use, add protease and phosphatase inhibitors to the Lysis Buffer at the manufacturer's recommended concentration.

    • Add the freshly prepared L-Ascorbic Acid stock solution to the Lysis Buffer to a final concentration of 10 mM.

  • Sample Collection:

    • For Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the final wash completely.

    • For Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

    • For Tissues: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen to halt biological activity.

  • Lysis/Homogenization:

    • For Cells: Add the complete, chilled Lysis Buffer (with inhibitors and scavenger) to the cell plate or pellet. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, resuspend the pellet in the Lysis Buffer.

    • For Tissues: Keep the tissue frozen while grinding it to a fine powder using a liquid nitrogen-chilled mortar and pestle. Transfer the frozen powder to a pre-chilled tube containing the complete Lysis Buffer.

    • Incubate the lysate/homogenate on ice for 30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate/homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).

  • Downstream Processing:

    • Proceed immediately with your downstream application (e.g., Western blotting, immunoprecipitation, or sample preparation for mass spectrometry). If storage is necessary, aliquot the lysate and store it at -80°C.

.

Protocol_Workflow Start Start: Sample Collection (Cells or Tissue) Wash Wash with ice-cold PBS Start->Wash Lysis Add Lysis Buffer with Protease/Phosphatase Inhibitors & RNS Scavenger (L-Ascorbic Acid) Wash->Lysis Incubate Incubate on Ice Lysis->Incubate Clarify Centrifuge to Pellet Debris Incubate->Clarify Collect Collect Supernatant Clarify->Collect Quantify Protein Quantification Collect->Quantify Downstream Downstream Analysis (WB, IP, MS) Quantify->Downstream

Caption: Workflow for Minimizing Artifactual Nitration.

Part 4: Data Interpretation and Validation

Even with the best preventative measures, it is crucial to critically evaluate your data for any signs of artifactual nitration.

Table 1: Key Indicators of Potential Artifactual Nitration
ObservationPotential ImplicationRecommended Action
High background in Western blots Widespread, non-specific nitrationOptimize blocking and washing steps; re-evaluate sample prep for sources of nitration.[14]
Nitration detected in negative controls Artifactual nitration during sample prepReview entire protocol for acidic steps and nitrite contamination; incorporate scavengers.[1]
Poor reproducibility between replicates Inconsistent sample handlingStandardize protocol, minimize processing time, and process samples in parallel.
MS identification without strong fragment evidence Possible isobaric interference or low-quality dataRequire high-resolution data and confirmation of characteristic neutral losses or fragment ions.[7]
Nitration of highly abundant, non-specific proteins May indicate a general, non-biological nitrating eventCorrelate nitration with protein function and subcellular localization to assess biological relevance.

Conclusion

By understanding the mechanisms of artifactual nitration and implementing rigorous preventative and validation strategies, researchers can confidently identify and characterize biologically relevant protein nitration events. This technical guide provides a framework for troubleshooting common issues and ensuring the integrity of your experimental findings in the study of nitrosative stress.

References

  • Rak, J., et al. (2023). Potential Nitrite Scavengers as Inhibitors of the Formation of N -Nitrosamines in Solution and Tobacco Matrix Systems. ResearchGate. Retrieved from [Link]

  • Radi, R. (2007). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Oxford Academic. Retrieved from [Link]

  • Codreanu, S. G., et al. (2011). Factors That Contribute to the Misidentification of Tyrosine Nitration by Shotgun Proteomics. PMC. Retrieved from [Link]

  • Tsikas, D. (2017). Protein Nitration by Reactive Nitrogen Species. ResearchGate. Retrieved from [Link]

  • Weber, D., et al. (2019). Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases. PMC. Retrieved from [Link]

  • Hawkins, C. L., et al. (2020). Identification and quantification of protein nitration sites in human coronary artery smooth muscle cells in the absence and presence of peroxynitrous acid/peroxynitrite. PMC. Retrieved from [Link]

  • Kralj, M., et al. (2022). Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives. MDPI. Retrieved from [Link]

  • Oldreive, C., et al. (2000). Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. Portland Press. Retrieved from [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. PMC. Retrieved from [Link]

  • Ferrer-Sueta, G. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. PMC. Retrieved from [Link]

  • Eiserich, J. P., et al. (2010). Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites. PMC. Retrieved from [Link]

  • A-level Chemistry. (n.d.). How Do Nitrogen Oxides (NOx) Contribute to the Formation of Acid Rain? Retrieved from [Link]

  • Matsumoto, A., et al. (2005). Effect of pH on Nitrite Depletion Reaction. ResearchGate. Retrieved from [Link]

  • Adav, S. S., & Sze, S. K. (2015). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. LCGC International. Retrieved from [Link]

  • Chavarria, D., et al. (2022). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 3,5-Dinitro-L-Tyrosine Monohydrate Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the critical control points in working with 3,5-Dinitro-L-tyrosine monohydrate (3,5-DNT) . As a key intermediate for rigid-rod polymer synthesis, photoreceptor research, and catecholamine derivatives, this compound presents unique challenges regarding regioselectivity during nitration and solubility management due to its zwitterionic nature.

The following modules synthesize field-proven protocols with mechanistic insights to maximize your experimental efficiency.

Module 1: Synthesis & Nitration Control

Objective: Achieve >95% yield of the 3,5-dinitro species while minimizing oxidative degradation and mononitro impurities.

The Core Challenge: Thermodynamic vs. Kinetic Control

Nitration of L-tyrosine is an electrophilic aromatic substitution. The phenol group is strongly activating and ortho/para directing.

  • Kinetic Issue: The first nitro group deactivates the ring, making the second nitration significantly slower (requiring higher activation energy).

  • Thermodynamic Issue: Excessive heat during the second nitration step often leads to oxidative cleavage of the phenyl ring (formation of oxalic acid/tars) rather than the desired dinitration.

Optimized Protocol: "Stepwise Thermal Ramp"

Standard mixed-acid nitration often fails due to poor temperature management. Use this modified ramp.

  • Dissolution (0°C): Dissolve L-Tyrosine in concentrated

    
    . Maintain 
    
    
    
    .[1][2][3]
    • Why? Sulfonation of the ring may occur transiently, protecting the position, but primarily this acts as the solvent and catalyst.

  • Addition (0-5°C): Add fuming

    
     (stoichiometric excess: 2.2 - 2.5 eq) dropwise.
    
    • Critical: Do not exceed 10°C. This phase generates the 3-nitro-L-tyrosine intermediate.[4]

  • The Ramp (Ambient

    
     50°C):  Allow the mixture to warm to room temperature, then gently heat to 45-50°C for 1 hour.
    
    • Mechanism:[5][6][7][8] This supplies the activation energy required to overcome the electron-withdrawing effect of the first nitro group to place the second nitro group at position 5.

  • Quenching: Pour onto crushed ice. Adjust pH to the isoelectric point (pI ~2.5 - 3.0) to precipitate the product.

Troubleshooting Matrix: Synthesis
SymptomProbable CauseCorrective Action
Product is orange/brown sticky tar Oxidative Degradation Reaction temperature exceeded 60°C. Nitric acid is a strong oxidant at high temps. Keep T < 50°C.
High levels of Mononitro impurity Incomplete Reaction The "Ramp" phase was too short or too cold. The second nitration did not occur. Verify by NMR (look for doublet splitting vs. singlet).
Low Yield after Quenching pH Miss The product is amphoteric. If pH < 1, it forms the hydrochloride salt (soluble). If pH > 7, it forms the phenolate (soluble). Target pH 2.5–3.0 exactly.
Visualization: Nitration Logic Flow

NitrationWorkflow Start L-Tyrosine Input Step1 Dissolve in H2SO4 (T < 10°C) Start->Step1 Step2 Add HNO3 (2.2 eq) (Kinetic Control) Step1->Step2 Intermed 3-Nitro-L-Tyrosine (Intermediate) Step2->Intermed Fast Step Step3 Thermal Ramp (45-50°C, 1 hr) Intermed->Step3 Decision Check Temp Step3->Decision Product 3,5-Dinitro-L-Tyrosine Decision->Product T < 55°C Fail Oxidative Tar/Degradation Decision->Fail T > 60°C

Figure 1: Reaction logic for the controlled dinitration of L-Tyrosine, highlighting the critical temperature threshold to avoid oxidative degradation.

Module 2: Solubility & Handling (The Monohydrate Factor)

Objective: Proper solubilization for peptide coupling or analysis.

The Monohydrate Trap

Users often calculate stoichiometry based on the anhydrous molecular weight (271.19 g/mol ). However, the commercial standard is the monohydrate (MW ~289.2 g/mol ).

  • Impact: Using anhydrous calculations results in a 6.6% under-dosing of the tyrosine derivative, leading to incomplete coupling in peptide synthesis.

Solubility Guide

3,5-DNT is a zwitterion with a deactivated phenol. Its solubility profile is non-intuitive.

Solvent SystemSolubility RatingNotes for Application
Water (pH 7) Poor (< 1 mg/mL)Zwitterionic form aggregates. Not suitable for stock solutions.
1M HCl HighProtonates the amine (

). Good for storage, but acidic.
1M NaOH HighDeprotonates the phenol/carboxyl. Solution turns deep red/orange (phenolate chromophore).
DMSO / DMF Excellent (> 50 mg/mL)Preferred for peptide coupling. Ensure solvents are anhydrous to prevent side reactions.
Ethanol ModerateSolubility increases with heat, but risk of esterification if acid is present.

FAQ: Why did my solution turn red?

  • Answer: The phenolic proton in 3,5-DNT is highly acidic (

    
    ) due to the electron-withdrawing nitro groups. In basic or even neutral buffers, it deprotonates to form a nitrophenolate anion, which is intensely colored (red/orange). This is normal and does not indicate decomposition.
    

Module 3: Downstream Reduction (Synthesis of 3,5-Diamino-L-Tyrosine)

Objective: Reduce nitro groups to amines for polymer cross-linking or fluorescence studies.

Protocol: Catalytic Hydrogenation

The reduction of 3,5-DNT is prone to catalyst poisoning due to the free amine/carboxylic acid coordinating with the metal surface.

Recommended Workflow:

  • Solvent: Use Methanol or Ethanol with 10% Acetic Acid .

    • Why? The acid prevents the amine product from poisoning the catalyst (by keeping amines protonated as salts).

  • Catalyst: 10% Pd/C (Palladium on Carbon). Load at 10 wt% relative to substrate.

  • Pressure: 30–50 psi

    
     (Parr shaker or balloon for small scale).
    
  • Workup: Filter through Celite under Argon. Do not expose the filtrate to air for long periods.

    • Risk:[9] 3,5-Diaminotyrosine is highly electron-rich and oxidizes rapidly in air to form quinone-imines (turning the solution black).

Visualization: Reduction & Troubleshooting

ReductionFlow Input 3,5-Dinitro-L-Tyrosine Process H2 / Pd/C Solvent: MeOH + AcOH Input->Process Check Color Check Process->Check Success 3,5-Diamino-L-Tyrosine (Colorless/Pale Yellow) Check->Success Anaerobic Workup Fail1 Black Solution (Air Oxidation) Check->Fail1 Exposure to O2 Fail2 Incomplete (Hydroxylamine) Check->Fail2 No Acid Additive

Figure 2: Reduction pathway emphasizing the necessity of acidic additives and anaerobic handling to prevent oxidation.

References

  • Mechanism of Nitration

    • Tsikas, D., & Caidahl, K. (2005). "Nitration of L-tyrosine to 3-nitro-L-tyrosine." ResearchGate.[4]

  • Solubility & Physical Properties

    • Sigma-Aldrich. "L-Tyrosine and Derivatives in Cell Culture." Sigma-Aldrich Technical Library.
  • Synthesis & Halogenation Analogies (Stoichiometric Control)

    • Saha, A., et al. (2013). "Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine." Amino Acids.[2][3][5][9][10][11][12][13]

  • Product Specifications & Handling

    • Chem-Impex International.

Sources

Validation & Comparative

A Comparative Guide to Nitrotyrosine Quantification: HPLC vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biomedical research and drug development, the accurate quantification of 3-nitrotyrosine (3-NT) serves as a critical measure of nitrosative stress, a key player in the pathophysiology of numerous diseases. As a stable biomarker, 3-NT provides a window into the cellular damage mediated by reactive nitrogen species (RNS).[1][2][3] The choice of analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides an in-depth, objective comparison of two predominant techniques for 3-nitrotyrosine quantification: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to inform your selection of the most appropriate technique for your specific research needs.

The Significance of 3-Nitrotyrosine

3-Nitrotyrosine is formed through the nitration of tyrosine residues in proteins by RNS, such as peroxynitrite.[3][4][5] Elevated levels of 3-NT in biological samples, including plasma, serum, urine, and tissues, are associated with a wide array of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2][6] Consequently, the precise and accurate measurement of 3-NT is essential for both fundamental research and the development of novel therapeutic interventions.

High-Performance Liquid Chromatography (HPLC) for 3-Nitrotyrosine Quantification

HPLC is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For 3-nitrotyrosine analysis, reverse-phase HPLC is commonly employed, often coupled with ultraviolet (UV) or electrochemical detection (ECD).

Principle of HPLC-Based Quantification

In a typical reverse-phase HPLC setup, a liquid sample is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column.[7] Components of the sample are separated based on their hydrophobicity; less polar compounds like 3-nitrotyrosine interact more strongly with the stationary phase and thus elute later than more polar compounds. The concentration of 3-NT is then determined by a detector as it exits the column.

  • UV Detection: This method relies on the principle that 3-nitrotyrosine absorbs light in the ultraviolet spectrum. The absorbance is directly proportional to the concentration of the analyte in the sample.[1] Optimal wavelengths for 3-NT detection are typically 276 nm and 356 nm.[1]

  • Electrochemical Detection (ECD): ECD is a more sensitive technique that measures the current generated by the oxidation or reduction of 3-nitrotyrosine at an electrode surface.[8] This method can offer lower detection limits compared to UV detection.

Experimental Protocol: HPLC-UV for 3-Nitrotyrosine

The following is a representative step-by-step methodology for the quantification of 3-nitrotyrosine in serum using HPLC with UV detection, synthesized from established protocols.[1][9]

1. Sample Preparation (Acid Hydrolysis):

  • To 1 mL of serum sample, add 1 mL of 15% trifluoroacetic acid (TFA).
  • Vortex the mixture for 20 seconds.
  • Centrifuge at 8,000 x g for 10 minutes to precipitate proteins.
  • Carefully collect the supernatant.
  • Perform a second centrifugation of the supernatant under the same conditions to remove any residual cellular debris.
  • Filter the final supernatant through a 0.2 µm membrane filter prior to injection.[1]

2. HPLC System and Conditions:

  • HPLC System: An Hitachi LaChrom Elite® HPLC system or equivalent.[9]
  • Column: C18 column.[1]
  • Mobile Phase: A mixture of 0.5% acetic acid, methanol, and water (15:15:70, v/v/v).[1][9]
  • Flow Rate: 1 mL/min.[1][9]
  • Injection Volume: 25 µL.[1]
  • Column Temperature: 25 °C.[1][9]
  • Detection: Diode array detector (DAD) monitoring at 276 nm and 356 nm.[1][9]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of 3-nitrotyrosine in the mobile phase at known concentrations (e.g., ranging from 0.3 to 50,000 µg/L).[1][7]
  • Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
  • Inject the prepared biological samples and determine the concentration of 3-nitrotyrosine by interpolating the peak area from the calibration curve.
Advantages and Limitations of HPLC

Advantages:

  • Cost-Effective: HPLC systems, particularly those with UV detectors, have a lower initial instrument cost and operational expenses compared to mass spectrometry.[3][10]

  • Simplicity and Speed: The methodology can be relatively simple, rapid, and suitable for routine analysis, with analysis times often under 15 minutes per sample.[1][9]

  • Robustness: HPLC is a mature and robust technology, with well-established protocols.[7][11]

Limitations:

  • Specificity: HPLC with UV detection can be susceptible to interference from co-eluting compounds that absorb at the same wavelength, potentially leading to overestimation of 3-NT levels.[1][3]

  • Sensitivity: While ECD offers improved sensitivity, HPLC with UV detection may not be sensitive enough to detect the low concentrations of 3-nitrotyrosine present in some biological samples.[8][7]

  • Limited Structural Information: HPLC detectors do not provide structural information, making unequivocal identification of the analyte challenging without confirmation by another technique.

Mass Spectrometry for 3-Nitrotyrosine Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is widely regarded as the "gold standard" for the specific and sensitive quantification of small molecules in complex biological matrices.[2][3][12]

Principle of LC-MS/MS-Based Quantification

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where the 3-nitrotyrosine molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) in the first mass analyzer. These specific parent ions are then fragmented, and the resulting product ions are detected in a second mass analyzer. This two-stage mass analysis provides a high degree of specificity.[2][13]

Experimental Protocol: LC-MS/MS for 3-Nitrotyrosine

The following is a generalized workflow for the quantification of 3-nitrotyrosine using LC-MS/MS.

1. Sample Preparation (Protein Precipitation and Internal Standard Spiking):

  • For plasma samples, a protein precipitation step is typically performed using a solvent like acetonitrile.
  • Crucially, a stable isotope-labeled internal standard (e.g., ¹³C₉,¹⁵N₁-3-nitrotyrosine) is added to the sample prior to processing. This internal standard co-elutes with the analyte and is used to correct for matrix effects and variations in instrument response, ensuring accurate quantification.[13]

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.
  • Column: A reversed-phase C18 column is commonly used.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve ionization.
  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing 3-nitrotyrosine.[3]
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 3-nitrotyrosine and its internal standard are monitored.

3. Data Analysis and Quantification:

  • The peak areas of the specific transitions for both the endogenous 3-nitrotyrosine and the internal standard are integrated.
  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
  • The concentration of 3-nitrotyrosine in the unknown samples is then calculated from this calibration curve.
Advantages and Limitations of Mass Spectrometry

Advantages:

  • High Specificity: The use of MRM in tandem mass spectrometry provides exceptional specificity, as it relies on both the mass of the parent ion and its specific fragmentation pattern.[2][3] This minimizes the risk of interference from other molecules in the sample.

  • High Sensitivity: LC-MS/MS offers very low limits of detection (LOD) and quantification (LOQ), often in the picomolar to nanomolar range, making it suitable for detecting low-abundance biomarkers.[3][14]

  • Structural Confirmation: The fragmentation pattern obtained in MS/MS provides structural information that confirms the identity of the analyte.

Limitations:

  • Cost and Complexity: LC-MS/MS instruments have a high initial purchase price and require specialized expertise for operation and maintenance.[3][10]

  • Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by other components in the sample matrix, potentially affecting accuracy. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects.[3]

  • Throughput: While adaptable for high-throughput analysis, the complexity of the workflow can sometimes limit the number of samples that can be processed compared to simpler methods.[3]

Head-to-Head Comparison: HPLC vs. Mass Spectrometry

Performance MetricHPLC (with UV/ECD)Mass Spectrometry (LC-MS/MS)
Specificity Good, but susceptible to co-eluting species.[3]High, based on mass-to-charge ratio and fragmentation patterns.[3]
Limit of Detection (LOD) µg/L to ng/mL range (UV).[1][9] < 10 fmol (ECD).[3]0.030 ng/mL.[3][14]
Limit of Quantification (LOQ) In the order of µg/L (UV).[1]0.100 ng/mL.[3][14]
Linearity Highly linear over a wide concentration range.[1][3]Reported over a range of 0.1 to 3.0 ng/mL.[3]
Matrix Effect Less susceptible to matrix effects compared to MS.[3]Can be significant; requires internal standards for correction.[3]
Cost & Complexity Lower instrument and operating costs, more user-friendly.[3][10]Higher initial instrument cost and operational complexity.[3]
Throughput Generally suitable for routine and high-throughput studies.[3]Can be adapted for high-throughput analysis.[3]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for 3-nitrotyrosine quantification using HPLC-UV and LC-MS/MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Serum Serum Sample TFA Add 15% TFA Serum->TFA Vortex Vortex TFA->Vortex Centrifuge1 Centrifuge (8,000 x g) Vortex->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge Again Supernatant1->Centrifuge2 Filter Filter (0.2 µm) Centrifuge2->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV UV Detection (276 & 356 nm) HPLC->UV Data Data Acquisition UV->Data Quantify Quantify 3-NT Data->Quantify CalCurve Generate Calibration Curve CalCurve->Quantify

Caption: HPLC-UV workflow for 3-nitrotyrosine quantification.

LCMSMS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_quant_ms Data Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 DataAnalysis Integrate Peak Areas (Analyte & IS) MS2->DataAnalysis Quantification Quantify 3-NT (using Calibration Curve) DataAnalysis->Quantification

Caption: LC-MS/MS workflow for 3-nitrotyrosine quantification.

Senior Application Scientist's Recommendation

The choice between HPLC and mass spectrometry for 3-nitrotyrosine quantification is contingent upon the specific requirements of your research.

For routine screening, studies with abundant sample material, or laboratories with budget constraints, a well-validated HPLC method with UV or ECD can be a suitable choice. Its simplicity, speed, and lower cost make it an attractive option for generating preliminary data or for large-scale studies where the expected concentrations of 3-nitrotyrosine are within the detection limits of the technique. However, it is imperative to be mindful of the potential for interferences, and confirmatory analyses by a more specific method may be warranted for novel findings.

For studies requiring the highest degree of specificity and sensitivity, particularly when dealing with low concentrations of 3-nitrotyrosine in complex biological matrices, LC-MS/MS is the unequivocal recommendation. Its ability to provide structural confirmation and mitigate matrix effects through the use of an internal standard ensures the generation of highly reliable and defensible data. This level of analytical rigor is often essential for clinical research, drug development, and any study where the accurate quantification of subtle changes in 3-nitrotyrosine levels is critical.

References

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Assay of 3-nitrotyrosine in Tissues and Body Fluids by Liquid Chromatography With Tandem Mass Spectrometric Detection. Methods in Molecular Biology. [Link]

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. PubMed. [Link]

  • An improved and sensitive method for nitrotyrosine estimation by reverse phase-high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. [Link]

  • Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Mass Spectrometry Reviews. [Link]

  • Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. Biochemical Journal. [Link]

  • Identification and relative quantification of 3-nitrotyrosine residues in fibrinogen nitrated in vitro and fibrinogen from ischemic stroke patient plasma using LC-MS/MS. Free Radical Biology and Medicine. [Link]

  • Calibration curve for the LC-MS/MS analysis of (a) 3-Nitro-l-tyrosine (3-NT). ResearchGate. [Link]

  • Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences. [Link]

  • Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. PMC. [Link]

  • Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews. [Link]

  • Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. PMC. [Link]

  • Proteomics of Nitrotyrosine: Integrating Mass Spectrometry and Immunodetection in Redox-Driven Pathology. Antioxidants & Redox Signaling. [Link]

  • Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. MDPI. [Link]

  • Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis. PMC. [Link]

  • Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. PMC. [Link]

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Revisão de Ciência e Inovação em Produtos para a Saúde. [Link]

  • Disadvantages & Advantages Of An HPLC. Sciencing. [Link]

  • What are the advantages of mass spectrometry? What are the disadvantages?. Quora. [Link]

  • Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). ALWSCI. [Link]

  • Mass spectrometry and 3-nitrotyrosine: Strategies, controversies, and our current perspective. ResearchGate. [Link]

  • The Determination of Nitrotyrosine Residues in Proteins. Springer Nature Experiments. [Link]

  • Identification of Tyrosine and Nitrotyrosine with a Mixed-Mode Solid-Phase Extraction Cleanup Followed by Liquid Chromatography-Electrospray Time-of-Flight Mass Spectrometry in Plants. ResearchGate. [Link]

  • Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Hilaris Publisher. [Link]

  • Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions. PubMed. [Link]

  • Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy.. ResearchGate. [Link]

  • HPLC Methods for analysis of Tyrosine. HELIX Chromatography. [Link]

  • Detection Limits and Merits of HPLC Detectors. ResearchGate. [Link]

  • Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. [Link]

Sources

Precision Proteomics: A Comparative Guide to Confirming Protein Nitration Sites via MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Protein nitration, specifically the addition of a nitro group (-NO₂) to the ortho position of tyrosine residues (3-nitrotyrosine or 3-NT), is a critical biomarker of nitrosative stress implicated in neurodegeneration, cardiovascular disease, and inflammation.[1] However, confirming the exact site of nitration is analytically treacherous due to low physiological abundance (1 nitrated tyrosine per 10,000–100,000 un-nitrated residues), the labile nature of the nitro group during fragmentation, and potential isobaric interferences.

This guide objectively compares the two primary analytical workflows—Immunoaffinity Enrichment versus Chemical Derivatization —and evaluates fragmentation regimes (HCD vs. ETD) to establish a self-validating protocol for site-specific confirmation.

Part 1: The Analytical Challenge

Before selecting a workflow, researchers must understand the physicochemical behavior of 3-NT in a mass spectrometer.

The Mass Shift

The substitution of a hydrogen atom with a nitro group results in a monoisotopic mass shift of +44.9851 Da (commonly rounded to +45 Da).

  • Tyrosine Residue Mass: 163.06 Da

  • 3-Nitrotyrosine Residue Mass: 208.05 Da

The Fragmentation Dilemma
  • CID/HCD Instability: In Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the vibrational energy often causes the nitro group to detach before the peptide backbone fragments. This results in "neutral losses" (e.g., -17 Da for OH, -46 Da for NO₂) that complicate spectral matching.

  • Diagnostic Utility: Despite the instability, HCD generates a highly specific immonium ion at m/z 181.06 , which serves as a definitive "flag" that a nitrated peptide is present, even if the exact site is ambiguous.

Part 2: Comparative Workflow Analysis

Comparison 1: Enrichment Strategies

Due to substoichiometric abundance, enrichment is mandatory.[2]

FeatureMethod A: Immunoaffinity Enrichment (Standard)Method B: Chemical Derivatization (Solid-Phase Capture)
Mechanism Uses anti-3-NT antibodies to immunoprecipitate nitrated peptides/proteins.[2][3]Chemically reduces -NO₂ to -NH₂ (amine), then captures the amine on aldehyde/NHS beads.
Specificity Variable. Dependent on antibody quality. Some antibodies show bias toward N-terminal nitration or steric hindrance.High. Relies on specific redox chemistry (e.g., Hemin/DTT reduction).
Recovery Moderate. Elution conditions can be harsh; antibody cross-reactivity is a risk.High. Covalent capture allows rigorous washing to remove background.
Site Validation Direct detection of +45 Da shift.Detection of +15 Da shift (Tyr to AminoTyr) after reduction.
Best For Discovery proteomics; identifying which proteins are nitrated.[4]Site-specific mapping; validating exact residues in complex lysates.
Comparison 2: Fragmentation Modes (MS/MS)
ParameterHCD (Higher-energy Collisional Dissociation) ETD (Electron Transfer Dissociation)
Physics Vibrational heating (beam-type).Radical-driven fragmentation (electron transfer).
PTM Stability Low. The -NO₂ group is labile and often falls off.High. Preserves the -NO₂ group on the side chain.
Backbone Ions b- and y- ions.[5]c- and z- ions.[5]
Primary Utility Identification. The m/z 181.06 diagnostic ion confirms the presence of nitration.Localization. Pinpoints the exact tyrosine residue by retaining the modification.

Part 3: Visualization of Workflows

Diagram 1: The Decision Matrix for Nitration Analysis

This diagram illustrates the logical flow for selecting the correct enrichment and fragmentation path based on sample complexity and available instrumentation.

Nitration_Workflow Start Biological Sample (Cell Lysate/Tissue) Digest Trypsin Digestion Start->Digest Enrich_Decide Enrichment Strategy Digest->Enrich_Decide Ab_Enrich Immunoaffinity (Anti-3-NT Ab) Enrich_Decide->Ab_Enrich Standard Discovery Chem_Enrich Chemical Reduction (NO2 -> NH2) Enrich_Decide->Chem_Enrich High Specificity MS_Injection LC-MS/MS Injection Ab_Enrich->MS_Injection Chem_Enrich->MS_Injection Frag_Decide Fragmentation Mode MS_Injection->Frag_Decide HCD_Path HCD Fragmentation (Diagnostic Ion m/z 181.06) Frag_Decide->HCD_Path Screening/ID ETD_Path ETD Fragmentation (Site Localization) Frag_Decide->ETD_Path Site Mapping Validation Bioinformatics (Ascore/PhosphoRS) HCD_Path->Validation ETD_Path->Validation Result Confirmed Nitration Site Validation->Result

Caption: Decision tree for selecting enrichment and fragmentation modalities based on analytical goals.

Part 4: Validated Experimental Protocol

This protocol utilizes a Hybrid Approach : Immunoaffinity enrichment followed by HCD/ETD triggered acquisition. This balances sensitivity with site specificity.

Phase 1: Sample Preparation & Alkylation
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors and phosphatase inhibitors (to prevent cross-talk).

  • Reduction/Alkylation: Reduce with 5 mM DTT (56°C, 30 min) and alkylate with 15 mM Iodoacetamide (RT, 20 min, dark).

    • Critical: Avoid heating >60°C during reduction, as this can induce artifactual chemical modifications.

  • Digestion: Digest with Trypsin (Gold standard, sequencing grade) at a 1:50 enzyme-to-protein ratio overnight at 37°C.

Phase 2: Immunoaffinity Enrichment

Why: To reduce sample complexity and ion suppression from non-modified peptides.

  • Bead Prep: Wash Protein G Sepharose beads. Incubate with validated anti-3-nitrotyrosine antibody (e.g., clone 39B6 or polyclonal equivalents) for 2 hours.

  • Capture: Incubate digested peptides with the antibody-bead complex for 4 hours at 4°C with gentle rotation.

  • Wash: Perform stringent washes:

    • 3x with NET buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% NP-40).

    • 2x with HPLC-grade water (to remove salts).

  • Elution: Elute with 0.1% Trifluoroacetic acid (TFA). Desalt using C18 StageTips.

Phase 3: LC-MS/MS Acquisition (The "Trigger" Method)

Why: This method uses HCD to "spot" the nitration and ETD to "map" it.

  • Instrument: Orbitrap-based system (e.g., Lumos, Eclipse) recommended for high resolution.

  • Method: Data-Dependent Acquisition (DDA) with Product Ion Trigger .

  • Trigger Logic:

    • Perform HCD scan on precursor.

    • If Diagnostic Ion m/z 181.0613 (± 10 ppm) is detected in the top 5 fragment ions...

    • Then trigger an ETD scan of the same precursor.

  • Parameters:

    • HCD Collision Energy: 28–32 NCE.

    • ETD Reaction Time: 50–100 ms (charge state dependent).

Part 5: Data Interpretation & Quality Control

The Diagnostic Signature

When analyzing the HCD spectra, look for the "fingerprint" of tyrosine nitration:

  • Immonium Ion: m/z 181.0613.

  • Neutral Losses: Look for peaks corresponding to [Precursor - 17 Da] (loss of OH) or [Precursor - 45 Da].

Site Localization Scoring

Use algorithms like Ascore or PhosphoRS (adapted for nitration).

  • Requirement: A localization probability > 75% (Class I site) is required for publication-quality confirmation.

  • ETD Advantage: In ETD spectra, look for c- and z- ions that bracket the Tyrosine residue. The mass difference between the bracket ions should be 208.05 Da (Nitrated Tyr) rather than 163.06 Da (Unmodified Tyr).

Diagram 2: Fragmentation Mechanism Comparison

This diagram details the atomic-level differences in how HCD and ETD treat the nitro-tyrosine side chain.

Fragmentation_Mechanism Precursor Nitrated Peptide (Precursor Ion) HCD HCD Activation (Vibrational Heating) Precursor->HCD ETD ETD Activation (Radical Driven) Precursor->ETD HCD_Result1 Neutral Loss (-OH / -NO2) HCD->HCD_Result1 Side Chain Fall-off HCD_Result2 Diagnostic Ion (m/z 181.06) HCD->HCD_Result2 Marker Found HCD_Result3 b/y Ions (Sequence ID) HCD->HCD_Result3 ETD_Result1 Intact Side Chain (NO2 Preserved) ETD->ETD_Result1 Soft Frag ETD_Result2 c/z Ions (Precise Localization) ETD->ETD_Result2 Site Mapping

Caption: Mechanistic difference between HCD (generation of diagnostic markers) and ETD (preservation of PTM for localization).

References

  • Ghesquière, B., & Gevaert, K. (2014). Proteomic analysis of protein nitration. Mass Spectrometry Reviews.

  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of Chemical Research.

  • Abello, N., et al. (2009). Chemical derivatization of protein tyrosine nitration for peptide enrichment and identification by mass spectrometry. Methods in Molecular Biology.

  • Zhang, H., et al. (2008). Selective enrichment of nitrotyrosine-containing peptides for proteomic analysis. Journal of Proteome Research.[6]

  • Sarver, A., et al. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.[5]

Sources

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